2-Amino-6-methylnicotinaldehyde
Description
The exact mass of the compound 2-Amino-6-methylpyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFQGCDZCNDOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694767 | |
| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-99-3 | |
| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylnicotinaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of 2-Amino-6-methylnicotinaldehyde
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-methylnicotinaldehyde
Foreword
This compound stands as a pivotal heterocyclic building block, strategically positioned at the crossroads of medicinal chemistry, materials science, and synthetic innovation. Its unique molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde and a nucleophilic amino group, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its fundamental physicochemical characteristics, offering researchers, scientists, and drug development professionals the technical insights required to harness its full synthetic potential. By elucidating its properties, from spectroscopic signatures to chemical reactivity, we aim to empower scientists to make informed experimental choices and accelerate the pace of discovery.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is systematically identified by a unique set of descriptors that define its atomic composition and connectivity.
-
IUPAC Name: 2-Amino-6-methylpyridine-3-carbaldehyde
-
CAS Number: 1211516-02-7[1]
-
Molecular Formula: C₇H₈N₂O[1]
The structural arrangement, consisting of a pyridine ring substituted at the 2-, 3-, and 6-positions, dictates its chemical behavior and physical properties.
Caption: 2D structure of this compound.
Core Physicochemical Properties
The macroscopic properties of a compound are a direct reflection of its molecular structure. This table summarizes the key physicochemical data for this compound and related compounds, providing a baseline for experimental design.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a solid at room temperature. | Similar pyridine aldehydes and aminopyridines are solids[3][4]. |
| Melting Point | Data not available. Related compound 2-amino-6-methylpyridine melts at 40-44 °C. | [3][5] |
| Boiling Point | Data not available. Related compound 2-amino-6-methylpyridine boils at 208-209 °C. | [5][6] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Polar functional groups suggest solubility in polar organic solvents[4]. |
| pKa | Data not available. The pyridine nitrogen and amino group confer basic properties. | The pyridine nitrogen pKa is typically ~5; the amino group influences this. |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). Hygroscopic. | [6] |
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for confirming the structure and purity of a synthesized compound. The distinct functional groups of this compound produce a characteristic spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.
-
Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Their specific shifts are influenced by the electronic effects of the amino, methyl, and aldehyde substituents.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, but typically appears between δ 5.0-6.0 ppm[7].
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, around δ 2.3-2.6 ppm.
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
-
Carbonyl Carbon (-CHO): A highly deshielded signal, expected around δ 190-200 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the nitrogen, amino, and aldehyde groups will be the most deshielded.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]
-
N-H Stretching: The amino group will exhibit one or two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The presence of two bands (symmetric and asymmetric stretching) is common for primary amines[7].
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹[9].
-
C=O Stretching: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1680-1710 cm⁻¹. Conjugation with the pyridine ring may lower this frequency slightly.
-
N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm⁻¹[7].
-
C=C and C=N Stretching: Vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact (EI-MS) is used to determine the molecular weight and obtain structural information from fragmentation patterns[8].
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (136.15 g/mol ) is expected.
-
Key Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) or the loss of a hydrogen radical (M-1).
Caption: General workflow for spectroscopic analysis.
Experimental Protocols for Characterization
Trustworthy data is built upon robust and reproducible methodologies. The following protocols outline standard procedures for the characterization of this compound.
Protocol 1: Determination of Melting Point
Causality: The melting point is a sensitive indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities.
-
Sample Preparation: Place a small, finely powdered amount of the dry compound into a capillary tube, packing it to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol 2: ¹H NMR Spectroscopic Analysis
Causality: This protocol ensures a high-resolution spectrum by properly preparing the sample and setting appropriate acquisition parameters, allowing for unambiguous assignment of proton signals.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution through a pipette containing a small cotton plug into a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Shimming & Tuning: Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm).
Chemical Reactivity and Stability Profile
The synthetic utility of this compound is derived from the reactivity of its constituent functional groups.
-
Aldehyde Group: As a primary reactive site, the aldehyde is susceptible to:
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-amino-6-methylnicotinic acid).
-
Reduction: Can be reduced to the primary alcohol ( (2-amino-6-methylpyridin-3-yl)methanol).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form new substituted amines, a cornerstone reaction in medicinal chemistry for building molecular diversity[10].
-
Condensation Reactions: Can participate in Knoevenagel or Wittig-type reactions to form carbon-carbon double bonds[10].
-
-
Amino Group: The exocyclic amino group acts as a nucleophile and can undergo acylation, alkylation, or serve as a directing group in further aromatic substitutions.
-
Stability: The compound is generally stable under standard conditions but is noted to be hygroscopic, meaning it can absorb moisture from the air[6]. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. It should be kept away from strong oxidizing agents and strong acids[6].
Caption: Potential reaction pathways from the aldehyde group.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate for accessing novel therapeutics.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The functional handles on this molecule allow for systematic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity against specific kinase targets[10].
-
Synthesis of Heterocyclic Compounds: The aldehyde and amino groups can be used in cyclization reactions to construct fused heterocyclic ring systems, which are often found in biologically active natural products and synthetic drugs.
-
Building Block for Bioactive Molecules: It is used as a key intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including those with potential applications in treating neurological conditions and cancer[5]. For instance, related aminonicotinamide derivatives have been developed as potent histone deacetylase (HDAC) inhibitors for oncology[11].
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 2-amino-6-methylpyridine provides essential guidance. Caution: This information should be used as a preliminary guide; a substance-specific risk assessment is required before use.
-
Hazards: The related compound 2-amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation[6]. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood[6].
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[6].
-
Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents[6]. The container should be tightly closed.
Conclusion
This compound is a functionally rich pyridine derivative with significant potential as a chemical intermediate. Its physicochemical properties, characterized by the interplay of its aldehyde, amino, and methyl-substituted pyridine core, make it a versatile substrate for a wide array of synthetic transformations. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in advancing research, particularly in the rational design of novel therapeutic agents.
References
- 1. 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. alkalimetals.com [alkalimetals.com]
- 4. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. mdpi.com [mdpi.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-6-methylnicotinaldehyde structural analysis and confirmation
An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Amino-6-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its versatile functional groups, which serve as key synthons for more complex molecular architectures. The unambiguous confirmation of its chemical structure is a critical prerequisite for its application in drug development and other advanced research fields. This guide provides a comprehensive, multi-technique approach to the structural elucidation and confirmation of this compound. We delve into the rationale behind the selection of analytical techniques, offering detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography. This document is designed to serve as a practical reference for researchers, providing not only the "how" but also the "why" behind the methodologies, ensuring a robust and self-validating system for structural confirmation.
Introduction: The Structural Imperative
The biological activity and material properties of a chemical entity are intrinsically linked to its three-dimensional structure. In the context of drug development, even minor structural ambiguities can lead to significant deviations in efficacy, toxicity, and overall pharmacological profile. This compound (CAS: 885276-99-3, Molecular Weight: 136.15 g/mol ) presents a unique combination of a nucleophilic amino group, a reactive aldehyde, and a directing methyl group on a pyridine scaffold. This arrangement offers multiple avenues for chemical modification, making it a valuable building block. Consequently, rigorous structural verification is not merely a procedural step but a foundational pillar of scientific integrity.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical workflow, beginning with the foundational spectroscopic techniques and progressing to the definitive, three-dimensional analysis provided by X-ray crystallography. Each section is crafted to build upon the last, creating a cohesive and self-validating narrative of structural confirmation.
The Analytical Workflow: A Multi-Pronged Approach
The confirmation of this compound's structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides an unassailable confirmation of the molecule's identity and purity.
Caption: Overall workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended for a comprehensive analysis.
Predicted ¹H and ¹³C NMR Data
The following tables provide predicted chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds such as 2-amino-6-methylpyridine and 6-methylnicotinaldehyde[1][2][3].
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.0 | s | - |
| Pyridine-H4 | 7.5 - 7.7 | d | ~8.0 |
| Pyridine-H5 | 6.4 - 6.6 | d | ~8.0 |
| Amino-H₂ | 4.5 - 5.5 | br s | - |
| Methyl-H₃ | 2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 193 |
| Pyridine C2-NH₂ | 160 - 162 |
| Pyridine C6-CH₃ | 158 - 160 |
| Pyridine C4 | 138 - 140 |
| Pyridine C3-CHO | 118 - 120 |
| Pyridine C5 | 108 - 110 |
| Methyl-C | 22 - 24 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for its ability to dissolve a wide range of organic compounds.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Rationale: This initial spectrum provides an overview of the proton environments, their integrations (ratio of protons), and their coupling patterns. The distinct chemical shifts of the aldehyde, aromatic, and methyl protons should be readily identifiable.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: This experiment identifies all unique carbon environments in the molecule. The aldehyde carbonyl carbon will be significantly downfield, while the aromatic and methyl carbons will appear in their characteristic regions.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals for H4 and H5 would confirm their adjacent positions on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous assignment of the protonated carbons in the ¹³C spectrum.
-
Rationale: 2D NMR techniques are invaluable for resolving ambiguities in spectral assignments, especially in complex molecules. They provide a robust, self-validating network of correlations that confirms the molecular framework.
-
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.
Expected Mass Spectrometric Data
-
Molecular Formula: C₇H₈N₂O
-
Exact Mass: 136.0637
-
Molecular Weight: 136.15
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Expected Ion (m/z) | Interpretation |
| ESI+ | 137.0715 | [M+H]⁺ |
| EI | 136 (M⁺) | Molecular Ion |
| EI | 135 ([M-H]⁺) | Loss of a hydrogen radical |
| EI | 108 ([M-CO]⁺) | Loss of carbon monoxide |
| EI | 93 ([M-CO-CH₃]⁺) | Subsequent loss of a methyl radical |
Experimental Protocol for MS Analysis
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) is recommended for its soft ionization, which typically preserves the molecular ion.
-
Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass for C₇H₉N₂O⁺ (137.0715).
-
-
Electron Ionization (EI) Mass Spectrometry:
-
Technique: EI is a higher-energy ionization technique that induces fragmentation.
-
Procedure: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Rationale: The fragmentation pattern provides a "fingerprint" of the molecule's structure. The loss of characteristic neutral fragments (e.g., CO, H) can help to confirm the presence of the aldehyde functional group and the overall stability of the pyridine ring. This technique is complementary to the soft ionization of ESI.
-
Infrared (IR) Spectroscopy: The Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
Expected IR Absorption Bands
Based on data from related aminopyridine compounds, the following characteristic absorption bands are expected for this compound[4][5][6][7].
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic Ring |
| 2950 - 2850 | C-H stretching | Methyl Group (-CH₃) |
| 2850 - 2750 | C-H stretching | Aldehyde (-CHO) |
| 1700 - 1680 | C=O stretching | Aldehyde |
| 1640 - 1600 | N-H scissoring (bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N stretching | Aromatic Ring |
| 1330 - 1260 | C-N stretching | Aromatic Amine |
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected values. The presence of strong bands in the N-H and C=O stretching regions is crucial for confirming the presence of the amino and aldehyde functional groups, respectively.
X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Caption: 2D representation of this compound.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are a prerequisite for this technique. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
-
Analysis: The refined structure will confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. It will also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amino group. The planarity of the pyridine ring and the orientation of the substituents can be definitively determined. The use of X-ray crystallography for substituted pyridines is well-documented and provides a gold standard for structural confirmation[8][9][10].
Conclusion: A Unified and Self-Validating Approach
The structural confirmation of this compound is best achieved through a multi-faceted analytical approach. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule in solution. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides a rapid check for the presence of key functional groups. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.
By following the protocols and rationale outlined in this guide, researchers, scientists, and drug development professionals can be confident in the structural integrity of their this compound, ensuring a solid foundation for their subsequent research and development endeavors.
References
- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 3. 6-Methylnicotinaldehyde(53014-84-9) 1H NMR spectrum [chemicalbook.com]
- 4. chimia.ch [chimia.ch]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
The Genesis of a Key Pharmaceutical Intermediate: An In-depth Guide to the Early Research and Discovery of 2-Amino-6-methylnicotinaldehyde
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and synthetic pharmaceuticals. Within this vast family, 2-Amino-6-methylnicotinaldehyde has emerged as a particularly valuable intermediate. Its unique arrangement of an aldehyde, an amino group, and a methyl group on the pyridine core provides a versatile platform for the synthesis of complex, biologically active molecules. This guide delves into the foundational research and plausible early synthetic strategies that likely led to the discovery and characterization of this important compound, offering a blend of historical context and practical synthetic wisdom for today's researchers. While a singular, seminal "discovery" paper for this specific molecule remains elusive in readily available literature, its synthesis can be logically reconstructed from the well-established chemistry of its precursors, notably 2-amino-6-methylpyridine and its derivatives.
The Foundational Chemistry: Synthesis of the 2-Amino-6-methylpyridine Core
The journey to this compound begins with the synthesis of its foundational building block, 2-amino-6-methylpyridine. Early organic chemists developed several methods for the amination of pyridine rings, with the Tschitschibabin (Chichibabin) reaction being a landmark achievement.[1] This method, involving the reaction of a pyridine derivative with sodium amide in an inert solvent, provided a direct route to aminopyridines.[1]
The causality behind this choice of reagents is rooted in the electronic nature of the pyridine ring. The electron-withdrawing nitrogen atom renders the α- and γ-positions susceptible to nucleophilic attack. Sodium amide, a powerful nucleophile, attacks the 2-position of α-picoline (2-methylpyridine). The subsequent loss of a hydride ion, which then reacts with an amino proton to liberate hydrogen gas, drives the reaction forward, yielding the sodium salt of the aminopyridine.
However, the Tschitschibabin reaction, while historically significant, presented considerable safety and scalability challenges due to the use of sodium amide and the formation of sodium hydride.[1] This spurred the development of alternative methods, including the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts, or with chloramine.[1] Each of these early methods came with its own set of drawbacks, such as low yields or the handling of hazardous reagents, reflecting the evolving nature of synthetic chemistry.[1]
A more modern and efficient approach involves the Hofmann degradation of 6-methyl-2-pyridinecarboxamide, which itself can be synthesized from 2-cyano-6-methylpyridine. This route offers milder reaction conditions and often higher yields.
From Core to Carboxylic Acid: The Emergence of 2-Amino-6-methylnicotinic Acid
With a reliable synthesis of the 2-amino-6-methylpyridine core established, the next logical step toward the target aldehyde is the introduction of a carbon-based functional group at the 3-position, typically a carboxyl group. This leads to the formation of 2-amino-6-methylnicotinic acid, a crucial precursor.
Early synthetic chemists would have likely approached this transformation through the hydrolysis of a nitrile precursor, 2-amino-3-cyano-6-methylpyridine. A plausible and efficient modern route, detailed in patent literature, involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine.[2] In this process, the chloro- and cyano-substituted pyridine is treated with aqueous ammonia under heat and pressure in an autoclave.[2] This initial step results in the formation of 2-amino-6-methylnicotinamide. Subsequent hydrolysis of the amide with a base like potassium hydroxide, followed by acidification, yields the desired 2-amino-6-methylnicotinic acid.[2]
This one-pot approach is a testament to the efficiency of modern synthetic methods, combining two transformations without the need for isolation of the intermediate amide.[2] The choice of a chloro-substituted pyridine as the starting material is strategic, as the chlorine atom is a good leaving group for nucleophilic aromatic substitution by ammonia.
The overall synthetic pathway from a readily available starting material to the key carboxylic acid intermediate can be visualized as follows:
Caption: Plausible Synthetic Pathway to 2-Amino-6-methylnicotinic Acid.
The Final Transformation: Reduction to this compound
The conversion of a carboxylic acid to an aldehyde is a delicate operation, requiring a reducing agent that is potent enough to effect the transformation but mild enough to avoid over-reduction to the corresponding alcohol. While early methods may have involved more circuitous routes, a common and reliable strategy in modern organic synthesis involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an amide, followed by a controlled reduction.
A highly effective and plausible method involves the use of a morpholinamide derivative. This approach offers excellent control over the reduction process.
Experimental Protocol: A Plausible Early Synthesis of this compound
This protocol describes a logical, multi-step synthesis based on established chemical principles that would have been accessible to early researchers in the field, albeit with potentially different reagents for the final reduction step.
Step 1: Synthesis of 2-Amino-6-methylnicotinic Acid
This procedure is adapted from a patented one-pot synthesis.[2]
-
Reaction Setup: In a suitable autoclave, combine 2-chloro-3-cyano-6-methylpyridine (1 equivalent) with a 28% aqueous solution of ammonia.
-
Amination and Hydrolysis: Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring.
-
Ammonia Removal: After cooling to room temperature, carefully vent and remove the excess ammonia under reduced pressure.
-
Saponification: To the resulting reaction mixture, add potassium hydroxide (2.5-3 equivalents) and heat at 100°C for 3 hours with stirring.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and adjust the pH to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated solid is then collected by filtration, washed with cold water, and dried to yield 2-amino-6-methylnicotinic acid.
Step 2: Conversion to 2-Amino-6-methylnicotinoyl Chloride
-
Reaction Setup: Suspend 2-amino-6-methylnicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Chlorination: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
Step 3: Reduction to this compound
A controlled reduction is key. While modern methods might employ reagents like lithium tri-tert-butoxyaluminum hydride, an early approach might have utilized a Rosenmund reduction of the acid chloride.
-
Catalyst Preparation: Prepare a catalyst of palladium on barium sulfate (Pd/BaSO₄), often "poisoned" with a sulfur compound like quinoline-sulfur to prevent over-reduction.
-
Reaction Setup: Dissolve the 2-amino-6-methylnicotinoyl chloride from the previous step in a dry, inert solvent (e.g., toluene). Add the prepared catalyst.
-
Hydrogenation: Bubble hydrogen gas through the stirred reaction mixture at a controlled temperature.
-
Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter off the catalyst. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.
The workflow for this final, critical stage can be visualized as follows:
Caption: Final Steps to this compound.
Early Characterization and Data
The initial discovery and characterization of a new compound would have relied on classical analytical techniques. For this compound, this would have included:
-
Melting Point Determination: A sharp melting point would indicate the purity of the synthesized compound.
-
Elemental Analysis: Combustion analysis to determine the empirical formula (C₇H₈N₂O) and confirm the elemental composition.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the aldehyde, and the aromatic C=C and C=N vibrations of the pyridine ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In later years, ¹H and ¹³C NMR would become the definitive tools for structural elucidation, confirming the positions of the protons and carbons on the pyridine ring and its substituents.
-
The following table summarizes the key physicochemical properties of the target compound and its immediate precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | 846021-26-9 |
| This compound | C₇H₈N₂O | 136.15 | Not readily available |
Conclusion and Future Outlook
The early research into this compound, while not encapsulated in a single, easily identifiable publication, can be understood as a logical extension of the foundational principles of pyridine chemistry. The journey from the pioneering but often hazardous Tschitschibabin reaction to more controlled and efficient multi-step syntheses reflects the broader evolution of organic chemistry. The synthesis of this molecule, likely proceeding through the key intermediate 2-amino-6-methylnicotinic acid, showcases the strategic thinking required to introduce and manipulate functional groups on an aromatic scaffold.
For researchers and drug development professionals today, understanding this historical and chemical context is not merely an academic exercise. It provides a deeper appreciation for the versatility of the this compound scaffold and informs the design of novel synthetic routes to its derivatives. As the quest for new therapeutics continues, this humble yet powerful intermediate will undoubtedly play a continued role in the discovery of next-generation medicines.
References
The Pivotal Role of Substituted Aminonicotinaldehydes: A Technical Guide for Researchers and Drug Development Professionals
References
- 1. nbinno.com [nbinno.com]
- 2. 6-Aminonicotinaldehyde | Building Block | RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 10. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. jetir.org [jetir.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 20. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Amino-6-methylnicotinaldehyde
An In-depth Technical Guide to the Reactivity of 2-Amino-6-methylnicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring with an amino group at the 2-position, a methyl group at the 6-position, and a reactive aldehyde at the 3-position, provides a versatile scaffold for the synthesis of a wide array of complex molecules. The pyridine core is a common motif in many ATP-competitive kinase inhibitors, and the strategic placement of the amino and aldehyde functionalities allows for a multitude of chemical transformations.[1] This guide will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this valuable building block, offering both theoretical insights and practical, field-proven experimental protocols.
Molecular Structure and Physicochemical Properties
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₇H₈N₂O | Inferred |
| Molecular Weight | 136.15 g/mol | [3] |
| IUPAC Name | 2-Amino-6-methylpyridine-3-carbaldehyde | Inferred |
| CAS Number | 885276-99-3 | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
The electronic nature of the pyridine ring, coupled with the electron-donating amino group and the electron-withdrawing aldehyde group, creates a unique reactivity profile that will be explored in the subsequent sections.
Synthesis of this compound and its Precursors
The synthesis of this compound is not explicitly detailed in the provided literature, but a plausible synthetic strategy can be devised based on the synthesis of its precursors, such as 2-amino-6-methylnicotinic acid. A common starting material for such compounds is 2-chloro-3-cyano-6-methylpyridine.[4]
A potential multi-step synthesis could involve the initial formation of 2-amino-6-methylnicotinonitrile from 2-chloro-3-cyano-6-methylpyridine, followed by hydrolysis to 2-amino-6-methylnicotinic acid, and subsequent reduction to the target aldehyde.
Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol is adapted from a one-pot synthesis method.[4][5]
Step 1: Amination and Hydrolysis
-
To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (1 equivalent).
-
Add a 28% aqueous solution of ammonia.[4]
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours.[4]
-
After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[4]
-
To the resulting reaction mixture containing 2-amino-6-methylnicotinamide, add potassium hydroxide (a suitable excess) and heat at 100°C for 3 hours with stirring.[4]
-
Cool the reaction solution to room temperature and acidify to a pH of 4-5 by the dropwise addition of 4N hydrochloric acid to precipitate the 2-amino-6-methylnicotinic acid.[4]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Caption: Synthetic workflow for this compound.
Step 2: Reduction to this compound
The reduction of the carboxylic acid to the aldehyde can be achieved using a mild reducing agent to prevent over-reduction to the alcohol. A common method involves the conversion of the carboxylic acid to an activated intermediate, such as an amide or an acid chloride, followed by reduction. A more direct, albeit less common, approach would be a controlled reduction. A suitable method would be the use of lithium tri-tert-butoxyaluminum hydride.[6]
The Core Reactivity: A Multifaceted Chemical Hub
The reactivity of this compound is dominated by the interplay of its three key functional groups: the aldehyde, the amino group, and the pyridine ring.
Condensation Reactions of the Aldehyde Group
The aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for condensation reactions.[7] These reactions are fundamental for carbon-carbon bond formation and the construction of complex molecular scaffolds.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a similar procedure for a related nicotinaldehyde derivative.[7]
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add malononitrile (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Caption: Knoevenagel condensation of this compound.
The Claisen-Schmidt condensation involves the reaction of the aldehyde with a ketone in the presence of a base, such as sodium hydroxide, to form a chalcone derivative.
Protocol: Claisen-Schmidt Condensation with Acetophenone
This protocol is adapted from a similar procedure.[7]
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add acetophenone (1 equivalent) to the solution.
-
Cool the flask in an ice bath and slowly add the 10% NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir in the ice bath for several hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Cycloaddition and Cyclocondensation Reactions
The pyridine and amino functionalities of this compound allow it to participate in various cycloaddition and cyclocondensation reactions, leading to the formation of fused heterocyclic systems.
A notable reaction of 2-aminopyridines is their participation in three-component reactions with aldehydes and alkynes to form imidazo[1,2-a]pyridines.[8] This reaction is often catalyzed by transition metals like copper.[8]
Conceptual Protocol:
-
In a suitable solvent such as water, combine this compound (1 equivalent), a terminal alkyne (e.g., phenylacetylene, 1 equivalent), and another aldehyde (e.g., benzaldehyde, 1 equivalent).
-
Add a copper-based catalyst (e.g., a Cu-Mn bimetallic catalyst).[8]
-
Heat the reaction mixture with stirring.
-
The reaction proceeds through a domino sequence of coupling and 5-exo-dig cycloisomerization to yield the corresponding imidazo[1,2-a]pyridine derivative.[8]
Caption: Three-component synthesis of an imidazo[1,2-a]pyridine.
Oxidation and Reduction Reactions
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Standard oxidizing agents can be used for this transformation. A mild oxidant like potassium permanganate or silver oxide is often employed to avoid side reactions.
Conceptual Protocol (Oxidation):
-
Dissolve this compound in a suitable solvent (e.g., aqueous acetone).
-
Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., 0-10°C).
-
After the reaction is complete, quench any excess oxidant and work up the reaction to isolate the carboxylic acid.
Sodium borohydride is a common and effective reagent for the reduction of aldehydes to alcohols.
Conceptual Protocol (Reduction):
-
Dissolve this compound in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise, controlling the temperature.
-
Stir the reaction until complete, then quench with a weak acid and extract the product.
Reactions of the Amino Group
The 2-amino group behaves as a typical nucleophile and can undergo acylation, alkylation, and other reactions characteristic of aromatic amines.
Applications in Drug Discovery and Materials Science
The diverse reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of compounds with potential biological activity. The resulting scaffolds, such as vinylogous amides, chalcones, and fused heterocycles, are prevalent in pharmacologically active compounds.[7] The 2-aminopyridine moiety itself is a precursor to a variety of heterocyclic compounds with antibacterial, anticancer, and anti-inflammatory properties.[9] Furthermore, the condensation products can serve as building blocks for functional materials.
Conclusion
This compound is a highly versatile and reactive molecule with significant potential for the synthesis of complex chemical entities. Its aldehyde and amino functionalities provide orthogonal handles for a variety of chemical transformations, including condensation, cycloaddition, oxidation, and reduction reactions. The protocols and insights provided in this guide serve as a foundation for researchers and scientists to explore the rich chemistry of this compound and to leverage its potential in the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - [sigmaaldrich.com]
- 4. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Amino-6-methylnicotinaldehyde in Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a highly functionalized pyridine derivative poised to be a valuable intermediate in the synthesis of complex heterocyclic architectures. Its structure is distinguished by the strategic placement of three key functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a methyl-substituted pyridine ring. The ortho-disposition of the amino and aldehyde moieties makes it an exceptionally potent precursor for a variety of cyclization and condensation reactions, enabling the construction of fused ring systems relevant to medicinal chemistry and materials science.
While specific, peer-reviewed applications for this exact molecule are not yet extensively documented, its chemical nature as a 2-aminopyridine-3-carbaldehyde allows us to infer its reactivity based on well-established, analogous transformations. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its predicted reactivity, supported by detailed, field-proven protocols adapted from authoritative sources for this class of compounds. We will explore its utility in classic condensation reactions and, most significantly, in the elegant and efficient construction of fused azaheterocycles through reactions like the Friedländer annulation.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. This information is essential for planning reactions, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 885276-99-3 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |
Core Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from the cooperative reactivity of its functional groups.
-
The Aldehyde Group: As a classic electrophile, the formyl group is the primary site for nucleophilic attack. It readily participates in condensation reactions with active methylene compounds (Knoevenagel), ketones (Claisen-Schmidt), and stabilized ylides (Wittig), as well as forming Schiff bases with primary amines.
-
The Amino Group: This group acts as a potent nucleophile and an activating group. It can be acylated, alkylated, or participate in cyclization reactions. Its electron-donating character increases the electron density of the pyridine ring, influencing its reactivity.
-
The Bifunctional ortho-Amino-Aldehyde Motif: This is the molecule's most powerful feature. This arrangement is the cornerstone of classical named reactions designed to build fused heterocyclic rings in a single, efficient step. The amino group can first condense with a reaction partner to form an intermediate that then undergoes an intramolecular cyclization involving the aldehyde, or vice-versa. This pre-organized reactivity is ideal for constructing complex scaffolds.
Application Note 1: Synthesis of Fused 1,8-Naphthyridines via Friedländer Annulation
The Friedländer annulation is one of the most direct and efficient methods for synthesizing quinolines and their aza-analogs, such as naphthyridines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone. This compound is an ideal substrate for this transformation, leading to the formation of highly valuable 7-methyl-1,8-naphthyridine scaffolds.
Causality and Experimental Choices: The mechanism proceeds via two key stages: 1) initial formation of a Schiff base (imine) between the amino group of the pyridine and the ketone, and 2) a subsequent intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl.[5] This is followed by dehydration to yield the aromatic fused ring. The choice of catalyst (acid or base) depends on the reactivity of the ketone partner, but base catalysis (e.g., KOH, pyrrolidine) is common and highly effective for promoting both the initial condensation and the subsequent cyclization.[6] The slow addition of the ketone can improve regioselectivity when using unsymmetrical ketones.[6]
Caption: Workflow for Friedländer Synthesis of 1,8-Naphthyridines.
Protocol 1: Synthesis of 2-Phenyl-7-methyl-1,8-naphthyridine
This protocol describes the reaction between this compound and acetophenone.
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Acetophenone (1.1 mmol, 132.16 mg, 128 µL)
-
Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (Absolute, 15 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and absolute ethanol (10 mL). Stir at room temperature until fully dissolved.
-
Add acetophenone (1.1 mmol) to the solution.
-
In a separate vial, dissolve potassium hydroxide (2.0 mmol) in the remaining ethanol (5 mL).
-
Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-phenyl-7-methyl-1,8-naphthyridine.
-
Dry the purified product under vacuum and characterize using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Application Note 2: Multicomponent Reactions (MCRs) for Heterocyclic Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[7] This approach is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse molecules. The 2-aminopyridine scaffold is a well-established and privileged participant in a variety of MCRs.[8][9]
Causality and Experimental Choices: The ortho-amino-aldehyde functionality can be exploited in a one-pot reaction with an active methylene nitrile (e.g., malononitrile) and a base. This reaction proceeds through an initial Knoevenagel condensation of the aldehyde with malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto one of the nitrile groups, and subsequent tautomerization to yield a highly functionalized 2-amino-1,8-naphthyridine-3-carbonitrile derivative. This type of reaction is atom-economical and allows for the introduction of multiple points of diversity.
Caption: Conceptual workflow of a three-component reaction.
Protocol 2: Synthesis of 2-Amino-7-methyl-1,8-naphthyridine-3-carbonitrile
Materials:
-
This compound (1.0 mmol, 136.15 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Ethanol (Absolute, 10 mL)
-
Round-bottom flask (25 mL) with reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).
-
Add a catalytic amount of piperidine (~2-3 drops) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
-
If precipitation is slow, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product is often of high purity, but can be recrystallized from ethanol or acetonitrile if necessary.
-
Characterize the final product by appropriate analytical methods.
Application Note 3: Classical Aldehyde Derivatizations
Beyond complex cyclizations, the aldehyde group of this compound is amenable to a wide range of classical transformations. These reactions are fundamental for modifying the core structure and serve as entry points to other synthetic targets.
-
Schiff Base Formation: Reaction with primary amines yields imines, which are versatile intermediates themselves and can possess biological activity.
-
Knoevenagel Condensation: As detailed in Protocol 2, reaction with active methylene compounds provides α,β-unsaturated systems.
-
Wittig Reaction: Reaction with phosphorus ylides is a powerful method for converting the aldehyde into a vinyl group, creating substituted vinylpyridines.
Protocol 3: General Procedure for Wittig Olefination
This protocol describes a general method for synthesizing a vinylpyridine derivative.
Materials:
-
A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.0 eq)
-
A strong base (e.g., n-Butyllithium or Sodium Hydride) (1.0 eq)
-
This compound (1.0 eq)
-
Dry, aprotic solvent (e.g., THF, Diethyl Ether)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry THF. Cool the suspension to 0 °C or -78 °C.
-
Add the strong base (1.0 eq) dropwise. Stir the mixture for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimum amount of dry THF and add it dropwise to the pre-formed ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired vinylpyridine product.
References
- 1. Pyridines | CymitQuimica [cymitquimica.com]
- 2. Product List | BIOZOL [biozol.de]
- 3. 885276-99-3 CAS MSDS (2-AMINO-6-METHYL-PYRIDINE-3-CARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Aminoazoles/azines: key reaction partners for multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocols for using 2-Amino-6-methylnicotinaldehyde
An In-Depth Guide to the Experimental Use of 2-Amino-6-methylnicotinaldehyde
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of this compound (CAS No: 885276-99-3). This versatile pyridine-based building block, featuring strategically placed amino, methyl, and aldehyde functionalities, is a valuable intermediate in the synthesis of complex heterocyclic systems, including bioactive alkaloids and novel fluorescent probes. This guide provides not only detailed, step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Section 1: Compound Profile and Characterization
This compound is a substituted pyridine characterized by an aldehyde group at the 3-position, an amino group at the 2-position, and a methyl group at the 6-position. This unique arrangement of functional groups dictates its reactivity and utility in organic synthesis.
Physicochemical & Spectroscopic Data
A thorough characterization of the starting material is the foundation of any successful synthesis. The expected data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885276-99-3 | |
| Molecular Formula | C₇H₈N₂O | |
| Molecular Weight | 136.15 g/mol | |
| Appearance | Expected to be a crystalline solid | |
| ¹H NMR | Predicted shifts: Aromatic protons (2H), aldehyde proton (~9-10 ppm), amino protons (broad singlet), and methyl protons (~2.5 ppm). | [1][2] |
| ¹³C NMR | Predicted shifts: Carbonyl carbon (~190 ppm), aromatic carbons, and methyl carbon. | [1] |
| IR Spectroscopy | Characteristic Peaks (cm⁻¹): N-H stretch (~3300-3500), C=O stretch (~1680-1700), C=C and C=N stretches in the aromatic region. | [3][4] |
| Mass Spectrometry | [M+H]⁺: 137.0658 |
Protocol: Acquiring Spectroscopic Data
This protocol outlines the standard procedure for validating the identity and purity of this compound before its use in subsequent reactions.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
Solvents for IR and MS (e.g., HPLC-grade methanol or acetonitrile)
Equipment:
-
NMR Spectrometer (e.g., 400 MHz)
-
FTIR Spectrometer
-
Mass Spectrometer (e.g., ESI-TOF)
Procedure:
-
NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent in a clean NMR tube.
-
NMR Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to confirm the structure and assess purity.
-
Scientist's Note: DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, sometimes allowing for clearer observation of the N-H signals.
-
-
IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). The presence of a strong carbonyl (C=O) peak is a key diagnostic marker.[3]
-
Mass Spectrometry: Prepare a dilute solution of the sample in an appropriate solvent and analyze via electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.
-
Self-Validation: The experimental data must match the theoretical values presented in Table 1. The absence of significant impurity peaks in the NMR spectra is crucial for proceeding with subsequent synthetic steps.
-
Section 2: Safety, Handling, and Storage
Handling this compound requires adherence to standard laboratory safety procedures, extrapolated from related aminopyridine compounds.[5][6]
-
Hazard Identification: While a specific Safety Data Sheet (SDS) is not widely available, related compounds are known to be toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and direct light.[6]
Section 3: Synthesis and Purification Workflow
While this compound is commercially available, a general synthetic pathway can be envisioned from its corresponding nicotinic acid derivative, 2-amino-6-methylnicotinic acid, which can be synthesized from commercially available precursors.[7][8] The final step would involve a selective reduction of the carboxylic acid to the aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fishersci.com [fishersci.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 8. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google Patents [patents.google.com]
Application Notes & Protocols: The Role of 2-Amino-6-methylnicotinaldehyde in Medicinal Chemistry
Introduction: The Significance of the 2-Aminopyridine Scaffold
In the landscape of modern drug discovery, the 2-aminopyridine moiety stands as a cornerstone pharmacophore, celebrated for its remarkable versatility and prevalence in a multitude of therapeutic agents.[1][2] This simple, low-molecular-weight scaffold is a key structural component in numerous FDA-approved drugs, including anti-inflammatory agents like piroxicam and antiviral medications such as delavirdine.[1] Its value lies in the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating precise interactions with biological targets like enzyme active sites.[3] The 2-aminopyridine core is particularly prominent in the development of kinase inhibitors, where it often serves as a "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of the target kinase.[4][5][6]
This technical guide focuses on 2-Amino-6-methylnicotinaldehyde , a functionalized derivative of 2-aminopyridine. While not as extensively documented as its simpler relatives, its structure, featuring a reactive aldehyde group ortho to the amino group, presents a unique and powerful platform for the synthesis of complex heterocyclic systems. This document provides a proposed synthetic route to this valuable intermediate and details its application in constructing medicinally relevant scaffolds, thereby offering researchers a practical framework for leveraging its synthetic potential.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided below. This information is crucial for designing reactions, selecting appropriate solvents, and planning purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O | Inferred |
| Molecular Weight | 136.15 g/mol | Inferred |
| Appearance | Expected to be a yellow to brown solid | Analogy to 2-Aminonicotinaldehyde[7] |
| CAS Number | Not assigned | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., THF, DCM, MeOH) | General chemical principles |
Part 1: Proposed Synthesis of this compound
Caption: Proposed Synthetic Workflow for this compound.
Protocol 1.1: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol is adapted from a patented method for producing the nicotinic acid intermediate, which is a crucial precursor.[8] The process involves a one-pot reaction starting from commercially available 2-chloro-3-cyano-6-methylpyridine.
Materials:
-
2-Chloro-3-cyano-6-methylpyridine
-
28% Aqueous ammonia (NH₄OH)
-
Potassium hydroxide (KOH)
-
4N Hydrochloric acid (HCl)
-
Autoclave reactor
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Ammonolysis: To a high-pressure autoclave, add 2-chloro-3-cyano-6-methylpyridine (e.g., 6.10 g) and 28% aqueous ammonia (e.g., 70 mL).
-
Seal the autoclave and heat the reaction mixture to 170°C for 7 hours with stirring. This step displaces the chloro group with an amino group and hydrolyzes the nitrile to a primary amide, forming 2-amino-6-methylnicotinamide.
-
Cooling and Ammonia Removal: Cool the reaction vessel to room temperature. Carefully vent any residual pressure and transfer the reaction solution to a round-bottom flask. Remove the excess ammonia under reduced pressure.
-
Hydrolysis: To the resulting solution, add potassium hydroxide (e.g., 9.00 g) and heat the mixture to 100°C for 3 hours with stirring. This step hydrolyzes the amide to a carboxylate salt.
-
Acidification and Isolation: Cool the reaction mixture to room temperature. Slowly add 4N HCl dropwise with stirring until the pH of the solution is between 4 and 5.
-
A precipitate of 2-amino-6-methylnicotinic acid will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired nicotinic acid.
Causality and Validation: The high temperature and pressure in the autoclave are necessary to drive the nucleophilic aromatic substitution of the chloride with ammonia. The subsequent basic hydrolysis is a standard and efficient method for converting amides to carboxylic acids. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage before proceeding.
Protocol 1.2: Reduction of 2-Amino-6-methylnicotinic Acid to this compound
The reduction of a carboxylic acid to an aldehyde requires a mild and selective approach to prevent over-reduction to the corresponding alcohol.[9] A common and effective strategy is to first convert the carboxylic acid to an activated intermediate, such as a morpholinamide, which can then be cleanly reduced.[10]
Materials:
-
2-Amino-6-methylnicotinic acid (from Protocol 1.1)
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF
-
Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Amide Formation:
-
Suspend 2-amino-6-methylnicotinic acid (1.0 eq) in anhydrous DCM in a three-necked flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the suspension to 0°C. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours until a clear solution of the acid chloride is formed.
-
In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the acid chloride solution back to 0°C and add the morpholine/triethylamine solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and perform a standard aqueous workup. Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude morpholinamide. Purify by column chromatography if necessary.
-
-
Reduction to Aldehyde:
-
Dissolve the purified 2-amino-6-methylnicotinic acid morpholinamide (1.0 eq) in anhydrous THF in a three-necked flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (1.5 eq) dropwise, ensuring the internal temperature remains below 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the dropwise addition of 1 M HCl until the pH is neutral (~7).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to afford pure this compound.
-
Causality and Validation: The conversion to a morpholinamide provides a stable intermediate that is more susceptible to controlled reduction than the carboxylic acid itself. Lithium tri-tert-butoxyaluminum hydride is a sterically hindered and less reactive hydride source than LiAlH₄, making it ideal for stopping the reduction at the aldehyde stage.[9][10] Careful temperature control and stoichiometric addition of the reducing agent are critical for preventing alcohol formation.
Part 2: Applications in Medicinal Chemistry
This compound is a prime building block for constructing complex heterocyclic scaffolds due to its bifunctional nature. The ortho-amino and aldehyde groups can participate in a variety of cyclocondensation reactions to form fused ring systems that are central to many classes of therapeutic agents.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in kinase inhibitor design, found in drugs targeting various kinases like EGFR, JAK2, and PIM-1.[5][8][11][12][13] 2-Aminonicotinaldehydes are excellent precursors for the Friedländer annulation or similar condensation reactions to build this framework.
Caption: Condensation Reaction to Form a Kinase Inhibitor Scaffold.
Protocol 2.1: Synthesis of a 4-Amino-8-methylpyrido[2,3-d]pyrimidine Core
Materials:
-
This compound (from Protocol 1.2)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard reflux apparatus and glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 eq) to the solution and stir for 15 minutes at room temperature to generate free guanidine.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Condensation: Heat the mixture to reflux and maintain for 6-12 hours. The reaction involves the initial formation of a Schiff base between the aldehyde and guanidine, followed by an intramolecular cyclization and subsequent aromatization to form the fused pyrimidine ring.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Neutralize with acetic acid and reduce the solvent volume under reduced pressure.
-
The product may precipitate from the solution. If not, pour the mixture into cold water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-amino-8-methylpyrido[2,3-d]pyrimidine.
Causality and Validation: This base-catalyzed condensation is a classic and efficient method for constructing pyrimidine rings. The resulting product contains a 2,4-diaminopyrimidine-like motif, which is a common hinge-binding element in kinase inhibitors. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This core can then be further functionalized to develop potent and selective inhibitors.
Data Presentation: Potency of Representative 2-Aminopyridine-Based Kinase Inhibitors
To illustrate the therapeutic potential of scaffolds derived from 2-aminonicotinaldehydes, the following table summarizes the inhibitory activities of several known 2-aminopyridine-based kinase inhibitors.
| Compound Class | Target Kinase | IC₅₀ Value | Reference |
| 2-Aminopyridine Derivative | CDK8 | 46 nM | [4][14] |
| 2-Aminopyridine Derivative | JAK2 | 9 nM | [5] |
| 2-Aminopyridine Derivative | ALK (wild-type) | 19 nM | [6] |
| 2-Aminopyridine Derivative | ALK (L1196M mutant) | 45 nM | [6] |
This data underscores the power of the 2-aminopyridine scaffold in achieving high-potency inhibition of clinically relevant cancer targets. The functional handles on this compound provide a direct route to novel analogs within these successful compound classes.
Caption: General Binding Mode of 2-Aminopyridine Inhibitors.
Conclusion
This compound represents a highly valuable, though underutilized, building block in medicinal chemistry. Its strategic functionalization allows for the efficient construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold, which is central to a large family of potent kinase inhibitors. The synthetic protocols and applications detailed in this guide provide a clear and scientifically grounded framework for researchers to synthesize this intermediate and explore its potential in developing novel therapeutic agents. By leveraging the principles of established pyridine chemistry, drug development professionals can unlock new avenues for creating potent and selective drugs targeting a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Reaction Mechanisms Involving 2-Amino-6-methylnicotinaldehyde
Introduction: The Synthetic Versatility of 2-Amino-6-methylnicotinaldehyde
This compound is a highly functionalized pyridine derivative that serves as a potent and versatile building block in modern organic synthesis. Its structure is endowed with three distinct reactive centers: a nucleophilic amino group, an electrophilic aldehyde, and a methyl group at position 6, which can be activated for condensation reactions. This unique combination allows for a diverse array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science, as they form the core of numerous pharmacologically active compounds and functional materials.[1] This guide provides an in-depth exploration of the key reaction mechanisms involving this aldehyde, complete with detailed protocols and field-proven insights to empower researchers in their synthetic endeavors.
Core Reactive Sites of this compound
The reactivity of this compound is governed by the interplay of its functional groups. Understanding these sites is crucial for predicting reaction outcomes and designing synthetic strategies.
Figure 1: Key reactive centers of this compound.
Condensation Reactions with Active Methylene Compounds
One of the most fundamental transformations of this compound involves condensation reactions with compounds containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, often variants of the Knoevenagel condensation, are powerful C-C bond-forming methods.
Mechanism: Knoevenagel Condensation
The reaction is typically catalyzed by a weak base, such as piperidine or an amino acid, which facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate).[2] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration to yield a thermodynamically stable α,β-unsaturated product.
Caption: Mechanism of the Knoevenagel condensation.
Protocol: Synthesis of (E)-2-((2-amino-6-methylpyridin-3-yl)methylene)malononitrile
This protocol details a typical Knoevenagel condensation. The choice of a weak base like piperidine is critical; strong bases could lead to side reactions involving the amino group or self-condensation.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in 30 mL of absolute ethanol.
-
Reagent Addition: Add malononitrile (10 mmol, 1 eq.) to the solution. Stir until dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.05 eq.) to the mixture.
-
Rationale: Piperidine is sufficiently basic to deprotonate malononitrile without causing unwanted side reactions.
-
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Drying & Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
| Parameter | Value | Reference |
| Solvent | Ethanol | [1] |
| Catalyst | Piperidine | [2] |
| Temperature | Reflux (~78 °C) | [3] |
| Typical Yield | >85% | N/A |
Cyclization Reactions: Synthesis of Pteridines
The inherent 1,2-amino-aldehyde functionality of the pyridine core makes this compound an excellent substrate for constructing fused heterocyclic systems, most notably pteridines. Pteridines are a class of bicyclic heterocycles comprising fused pyrimidine and pyrazine rings, which are prevalent in many biological systems, including as enzyme cofactors.[4]
Mechanism: Gabriel-Isay Condensation Variant
The classical synthesis of pteridines is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[5] A related and highly effective strategy involves the condensation of an aminopyridine aldehyde with a compound containing an active methylene group adjacent to a nitrile or other group capable of cyclization.
The reaction proceeds through an initial Knoevenagel-type condensation. The resulting intermediate possesses a strategically positioned amino group and a nitrile group, which can undergo an intramolecular cyclization (Thorpe-Ziegler reaction). Tautomerization of the cyclized intermediate leads to the final, stable aromatic pteridine product.
Caption: General mechanism for pteridine synthesis.
Protocol: Synthesis of a 6-Methyl-pteridine Derivative
This protocol outlines the one-pot synthesis of a pteridine derivative from this compound and aminoacetonitrile hydrochloride.
Materials:
-
This compound
-
Aminoacetonitrile hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
Prepare Base: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (11 mmol, 1.1 eq.) in 40 mL of anhydrous ethanol.
-
Rationale: A strong base is required for the initial deprotonation and to neutralize the hydrochloride salt. An inert atmosphere prevents side reactions with moisture and oxygen.
-
-
Add Reagents: To the stirred solution of sodium ethoxide, add aminoacetonitrile hydrochloride (10 mmol, 1 eq.) portion-wise, followed by this compound (10 mmol, 1 eq.).
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.
-
Work-up: After completion, cool the reaction to room temperature and neutralize carefully with glacial acetic acid.
-
Isolation: Reduce the solvent volume under reduced pressure. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized pteridine derivative using NMR spectroscopy, mass spectrometry, and elemental analysis.
| Parameter | Value | Reference |
| Base | Sodium Ethoxide | [5] |
| Solvent | Anhydrous Ethanol | [6] |
| Atmosphere | Inert (N₂ or Ar) | [7] |
| Reaction Time | 6-8 hours | N/A |
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, providing a direct route to convert aldehydes into substituted amines. This one-pot process involves the initial formation of an imine (or enamine), which is then reduced in situ to the corresponding amine.
Mechanism: Imine Formation and In-Situ Reduction
The reaction begins with the nucleophilic attack of a primary or secondary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then eliminates a molecule of water to form an iminium ion, which deprotonates to the imine. A reducing agent present in the reaction mixture, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), then selectively reduces the C=N double bond to yield the final amine product. STAB is often preferred as it is a milder, less basic reducing agent that can be used in acidic conditions, which favor iminium ion formation.
General Experimental Workflow
The following diagram illustrates a typical workflow for a synthetic organic reaction, from setup to final characterization, applicable to the protocols described herein.
Caption: Standard workflow for synthesis and purification.
Protocol: Synthesis of N-benzyl-1-(6-methylpyridin-2-yl)methanamine
This protocol describes the reductive amination of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flask containing a stirred solution of this compound (5 mmol, 1 eq.) in 25 mL of DCE, add benzylamine (5 mmol, 1 eq.) followed by a drop of glacial acetic acid.
-
Rationale: Acetic acid catalyzes the formation of the iminium ion, which is the species that is reduced.
-
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (7.5 mmol, 1.5 eq.) portion-wise to the reaction mixture.
-
Caution: Addition may cause gas evolution.
-
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure secondary amine.
-
Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity.
Conclusion
This compound is a cornerstone reagent for constructing diverse and complex nitrogen-containing heterocycles. Its utility is rooted in the distinct and complementary reactivity of its amino, aldehyde, and methyl functionalities. By understanding the underlying mechanisms of condensation, cyclization, and reductive amination, researchers can strategically employ this molecule to access novel chemical entities for drug discovery and materials science. The protocols provided herein serve as a validated starting point for exploration, and the mechanistic insights aim to facilitate rational design and troubleshooting in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Amino-6-methylnicotinaldehyde Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Versatile 2-Amino-6-methylnicotinaldehyde Building Block
The this compound scaffold is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure features multiple points for diversification: a nucleophilic amino group, an electrophilic aldehyde, and the pyridine ring itself, which can be functionalized through modern synthetic methods. Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the rapid construction of complex molecular architectures from simple precursors.[1][2] These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity, revolutionizing the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide provides an in-depth exploration of the use of halogenated this compound derivatives in three seminal palladium-catalyzed reactions: the Suzuki-Miyaura, Sonogashira, and Heck couplings. We will delve into the mechanistic principles, address the unique challenges posed by this substrate, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different coupling partners, generally proceed through a common catalytic cycle.[4] Understanding this cycle is crucial for troubleshooting and optimizing reactions. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation (Suzuki & Sonogashira) / Carbopalladation (Heck):
-
In the Suzuki-Miyaura reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5]
-
In the Sonogashira reaction, a copper acetylide (or the alkyne itself in copper-free variants) undergoes transmetalation.[6]
-
In the Heck reaction, an alkene coordinates to the palladium complex and then inserts into the Palladium-carbon bond (migratory insertion).[7]
-
-
Reductive Elimination (Suzuki & Sonogashira) / β-Hydride Elimination (Heck):
-
In Suzuki and Sonogashira couplings, the two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
-
In the Heck reaction, a hydrogen atom from the alkene is eliminated and transferred to the palladium, which then reductively eliminates with the halide to regenerate the Pd(0) catalyst.[4]
-
Figure 1: Simplified catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Strategic Considerations for the this compound Scaffold
The specific functional groups on this scaffold present unique challenges that must be addressed for successful cross-coupling.
-
The 2-Amino Group: The lone pair on the nitrogen atom can coordinate to the palladium catalyst. This can act as an inhibitory ligand, competing with the desired phosphine ligands and slowing or halting the catalytic cycle.[1]
-
Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like RuPhos and BrettPhos) is often effective.[8] These ligands sterically disfavor the coordination of the aminopyridine nitrogen while effectively stabilizing the palladium center.
-
-
The Aldehyde Group: Aldehydes are reactive functional groups that can participate in unwanted side reactions under typical coupling conditions.[9]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol. This is sometimes mediated by the palladium catalyst in the presence of a hydride source (e.g., from a boronic acid or certain bases).[9][10]
-
Reaction with Nucleophiles: In reactions involving amines (e.g., Buchwald-Hartwig amination) or strong nucleophilic bases, the aldehyde can undergo condensation to form imines or other addition byproducts.[9]
-
Mitigation Strategy: The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol) prior to the coupling reaction. The acetal is stable to the reaction conditions and can be easily removed afterward. However, this adds two steps to the synthetic sequence. For some reactions, careful optimization of conditions (lower temperature, choice of base) may allow for direct coupling without protection, though yields may be compromised.[9]
-
-
The Pyridine Nitrogen: The pyridine nitrogen can also interact with the palladium catalyst, potentially influencing its activity.[1] The choice of ligand and reaction conditions must account for the electronic properties of the entire heterocyclic system.
Application Protocols for Halogenated this compound
The following protocols are provided as a robust starting point for research. They assume the use of a halogenated precursor, such as 5-Bromo-2-amino-6-methylnicotinaldehyde , which is a common strategy for introducing diversity via cross-coupling.
General Laboratory Workflow:
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-methyl-5-aryl-nicotinaldehydes
The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds.[11] It is widely used for synthesizing biaryl compounds and is known for its mild conditions and high functional group tolerance.[12]
Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Vessel Sealing & Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.1 M solution based on the aryl halide). Add the palladium catalyst system, such as Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%), under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[13] |
| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphines like SPhos are often superior for aminopyridine substrates.[8] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid for transmetalation.[13] K₃PO₄ is a good general choice. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typical. The water is crucial for the catalytic cycle. |
| Temperature | 80 - 110 °C | Temperature depends on the reactivity of the aryl halide and boronic acid. |
Sonogashira Coupling: Synthesis of 2-Amino-6-methyl-5-alkynyl-nicotinaldehydes
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful route to substituted alkynes.[6] It traditionally uses a copper(I) co-catalyst, although copper-free methods have been developed.[14][15]
Protocol:
-
Reagent Preparation: To a dry Schlenk flask, add 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).
-
Vessel Sealing & Inerting: Seal the flask and thoroughly purge with an inert gas.
-
Solvent and Reagent Addition: Under inert atmosphere, add anhydrous, degassed triethylamine (Et₃N) as the solvent and base. Add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Once complete, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard, commercially available catalysts for Sonogashira couplings.[15] |
| Copper Co-catalyst | CuI | The copper salt facilitates the formation of a copper acetylide, which speeds up transmetalation.[6] |
| Base | Et₃N, Diisopropylamine (DIPEA) | An amine base is required to neutralize the HX byproduct and often serves as the solvent.[14] |
| Solvent | Et₃N, THF, DMF | Triethylamine is often sufficient as both base and solvent for simple couplings. |
| Temperature | 25 - 70 °C | Sonogashira reactions are typically run under mild thermal conditions.[14] |
Heck Reaction: Synthesis of 2-Amino-6-methyl-5-vinyl-nicotinaldehydes
The Mizoroki-Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene.[7] It is a powerful method for synthesizing substituted alkenes and is foundational in organic synthesis.[16][17]
Protocol:
-
Reagent Preparation: In a dry Schlenk tube, combine 5-Bromo-2-amino-6-methylnicotinaldehyde (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).
-
Vessel Sealing & Inerting: Seal the tube and purge with argon.
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF). Add the alkene (e.g., styrene or butyl acrylate, 1.5 equiv.) and triethylamine (Et₃N, 2.0 equiv.) as the base.
-
Reaction Execution: Heat the sealed reaction mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the substituted alkene.
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Pd(OAc)₂ is a common and effective precatalyst for Heck reactions.[7] |
| Ligand | P(o-tol)₃, PPh₃ | Phosphine ligands are used to stabilize the catalyst and promote the reaction.[7] |
| Base | Et₃N, K₂CO₃, DIPEA | A hindered or inorganic base is required to neutralize the generated HX and facilitate catalyst regeneration.[7] |
| Solvent | DMF, Acetonitrile, Dioxane | A polar, aprotic solvent is typically used. |
| Temperature | 80 - 120 °C | Heck reactions generally require elevated temperatures to proceed efficiently. |
Conclusion and Best Practices
The this compound scaffold, when appropriately halogenated, is a superb substrate for diversification using palladium-catalyzed cross-coupling reactions. Success hinges on a clear understanding of the underlying mechanisms and careful consideration of the substrate's unique functionalities. The primary challenges—potential inhibition by the amino group and side reactions of the aldehyde—can be effectively managed through strategic ligand selection and, if necessary, the use of a protecting group strategy. The protocols provided herein serve as a comprehensive starting point for chemists to unlock the synthetic potential of this valuable molecular framework. Always perform reactions under an inert atmosphere with anhydrous solvents for optimal and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: A High-Yield, One-Pot Synthesis of 2-amino-6-methylnicotinic Acid for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 2-amino-6-methylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol detailed herein is robust, scalable, and designed for high yield and purity, starting from the readily available precursor, 2-chloro-3-cyano-6-methylpyridine. This application note offers an in-depth exploration of the reaction mechanisms, explains the rationale behind key experimental parameters, and provides a detailed, step-by-step protocol suitable for implementation in a research or process development setting.
Introduction: The Strategic Advantage of One-Pot Synthesis
In the pursuit of novel therapeutic agents, the efficiency of synthetic routes is of paramount importance. One-pot syntheses, where reactants undergo successive chemical transformations in a single reactor, represent a cornerstone of green and efficient chemistry.[1][2] This strategy significantly enhances operational efficiency by avoiding the lengthy separation and purification of intermediate compounds, which in turn saves time, reduces solvent waste, and often leads to an increase in overall chemical yield.[2][3] The synthesis of 2-amino-6-methylnicotinic acid, a key intermediate for various pharmaceutical targets, is an excellent candidate for a one-pot approach, streamlining its production and making it more accessible for research and development.
The 2-aminonicotinic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, aminonicotinamides have been explored as potent histone deacetylase (HDAC) inhibitors for oncology applications.[4] The title compound, 2-amino-6-methylnicotinic acid, serves as a versatile precursor for the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs.
This guide details a one-pot process that seamlessly integrates two key transformations: a nucleophilic aromatic substitution (SNAr) followed by a base-catalyzed hydrolysis.
Reaction Schematics and Mechanism
The one-pot synthesis of 2-amino-6-methylnicotinic acid from 2-chloro-3-cyano-6-methylpyridine proceeds in two sequential steps within the same reaction vessel.
Overall Transformation:
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
The first step involves the displacement of the chloro group at the 2-position of the pyridine ring by ammonia. This is a classic SNAr reaction. The pyridine nitrogen atom, along with the electron-withdrawing cyano group, activates the ring towards nucleophilic attack, particularly at the ortho (2-position) and para (4-position) positions.[5] The reaction with aqueous ammonia proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6]
dot digraph "S_N_Ar_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
// Reactants start [label="2-chloro-3-cyano-6-methylpyridine + NH₃"]; intermediate [label="Meisenheimer Complex (σ-complex)"]; product1 [label="2-amino-6-methylnicotinamide"];
// Nodes with chemical structures (using labels for simplicity)
start_struct [label=<
>];
intermediate_struct [label=<
>];
product1_struct [label=<
>];
// Workflow start -> intermediate [label="Nucleophilic Attack"]; intermediate -> product1 [label="Elimination of Cl⁻"];
}
Caption: Base-catalyzed hydrolysis of the amide intermediate.
Causality Behind Experimental Choices:
-
Removal of Ammonia: Before the addition of the strong base for hydrolysis, the excess ammonia from the first step is removed under reduced pressure.[7] This is a critical step because the presence of a high concentration of ammonia could potentially interfere with the hydrolysis equilibrium. Furthermore, the strong base would react with the ammonium ions present, consuming the base and complicating the reaction stoichiometry.
-
Strong Base and Heat: Amides are relatively stable functional groups, and their hydrolysis requires forcing conditions.[3] A strong base (e.g., KOH) is used to generate a potent nucleophile (OH⁻), and heating is necessary to overcome the activation energy of the nucleophilic acyl substitution.[3] The final irreversible step, the deprotonation of the carboxylic acid by the expelled amide anion, drives the reaction to completion.[3]
Experimental Protocol
This protocol is adapted from procedures outlined in patent literature, which have demonstrated high yields and purity.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-chloro-3-cyano-6-methylpyridine | 30160-20-6 | 152.58 | Starting material |
| Aqueous Ammonia (28%) | 1336-21-6 | 35.05 (as NH₄OH) | Reagent for amination |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Reagent for hydrolysis |
| Hydrochloric Acid (4N) | 7647-01-0 | 36.46 | For pH adjustment during workup |
Procedure
References
- 1. 2-Amino-6-methylnicotinic acid | 846021-26-9 [sigmaaldrich.cn]
- 2. 846021-26-9|2-Amino-6-methylnicotinic acid|BLD Pharm [bldpharm.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 6. data.epo.org [data.epo.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Reductive Amination of 6-Morpholinonicotinaldehyde
Introduction: The Strategic Importance of Reductive Amination with 6-Morpholinonicotinaldehyde
Reductive amination stands as a cornerstone transformation in modern organic synthesis and medicinal chemistry, prized for its reliability in forging carbon-nitrogen bonds.[1][2][3] This powerful reaction allows for the conversion of carbonyl compounds, such as aldehydes and ketones, into primary, secondary, and tertiary amines.[1][2] The versatility of this method has made it indispensable in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[2][3]
6-Morpholinonicotinaldehyde is a particularly valuable heterocyclic building block in drug discovery.[4] Its structure incorporates a pyridine ring, a common motif in kinase inhibitors, and a morpholine group, which is often introduced to enhance aqueous solubility, metabolic stability, and target engagement.[4] The aldehyde functionality serves as a versatile chemical handle, allowing for the introduction of diverse amine-containing fragments through reductive amination, thereby enabling extensive structure-activity relationship (SAR) studies.[4]
This guide provides an in-depth exploration of the reductive amination of 6-morpholinonicotinaldehyde, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. We will delve into the selection of appropriate reducing agents, the critical role of reaction conditions, and strategies for the successful synthesis and purification of a variety of amine derivatives.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Process
Reductive amination proceeds through a two-step sequence that is typically conducted in a single reaction vessel ("one-pot").[5] The process begins with the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, respectively.[6] This intermediate is then reduced in situ by a carefully selected reducing agent to yield the final amine product.[5][6]
The initial imine formation is an acid-catalyzed process and is reversible.[7][8] Careful control of pH is therefore crucial for successful reductive amination.[9][10] The pH should be sufficiently acidic to facilitate the dehydration of the hemiaminal intermediate to the iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.[7][8][11] A pH range of 4-7 is generally optimal for most reductive aminations.[9]
The choice of reducing agent is paramount to the success of the reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[11] This chemoselectivity prevents the formation of the corresponding alcohol as a byproduct.[1]
Visualizing the Reductive Amination Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-methylnicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-6-methylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry. The most common and reliable synthetic route involves the selective reduction of the nitrile group of a precursor, 2-Amino-6-methylnicotinonitrile. While several reducing agents can be employed, methods utilizing Diisobutylaluminium hydride (DIBAL-H) or Raney Nickel with a hydrogen donor are prevalent.[1] The key challenge in this synthesis is to prevent over-reduction of the nitrile to a primary amine or the aldehyde product to an alcohol.[2] Careful control of reaction conditions is paramount to achieving a high yield of the desired aldehyde.
This guide will focus on troubleshooting the DIBAL-H and Raney Nickel reduction methods, as they are widely used and offer distinct advantages and challenges.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of the Starting Nitrile
-
Q: I've set up my reaction, but TLC/LC-MS analysis shows mostly unreacted 2-Amino-6-methylnicotinonitrile. What could be the problem?
-
A (DIBAL-H Method):
-
Inactive DIBAL-H: DIBAL-H is sensitive to moisture and air. Ensure you are using a fresh, properly stored bottle or a recently titrated solution. The reagent's molarity can decrease over time.
-
Insufficient Equivalents: While theoretically one equivalent of DIBAL-H is needed, in practice, 1.1 to 1.5 equivalents are often required to drive the reaction to completion. Consider a small-scale trial with a slightly higher amount of DIBAL-H.
-
Reaction Temperature Too Low: While the reaction is typically run at low temperatures (e.g., -78 °C) to prevent over-reduction, the initial addition of DIBAL-H might require a slightly higher temperature to initiate the reaction, followed by cooling.[3][4]
-
Poor Solubility of Starting Material: Ensure your 2-Amino-6-methylnicotinonitrile is fully dissolved in the anhydrous solvent (e.g., THF, Toluene, or DCM) before cooling and adding the DIBAL-H.
-
-
A (Raney Nickel Method):
-
Inactive Raney Nickel: The activity of Raney Nickel can vary. Use a fresh, active batch. If you are preparing it from a nickel-aluminum alloy, ensure the leaching process with sodium hydroxide is thorough.[5][6]
-
Insufficient Hydrogen Source: Whether you are using formic acid or sodium hypophosphite, ensure you have an adequate molar excess.[7]
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Ensure high-purity reagents and solvents are used.
-
-
Issue 2: Low Yield of the Desired Aldehyde with Multiple Byproducts
-
Q: My reaction worked, but I have a low yield of this compound and several other spots on my TLC plate. How can I improve this?
-
A (DIBAL-H Method):
-
Over-reduction: This is the most common issue. The intermediate imine and the final aldehyde can be further reduced to the corresponding primary amine and alcohol.
-
Temperature Control is Crucial: Maintain a consistently low temperature (e.g., -78 °C, a dry ice/acetone bath) throughout the DIBAL-H addition and for a period afterward.[3][8] Do not let the reaction warm up prematurely.
-
Slow Addition of DIBAL-H: Add the DIBAL-H solution dropwise to the reaction mixture to maintain a low concentration of the reducing agent at any given time.
-
Careful Quenching: Quench the reaction at low temperature. Common quenching agents include methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute acid.[3]
-
-
-
A (Raney Nickel Method):
-
Over-reduction: Similar to the DIBAL-H method, over-reduction to the alcohol or amine can occur.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. The reaction is often run at room temperature or slightly elevated temperatures (40-60 °C).[6] Prolonged reaction times or excessive heat can lead to over-reduction.
-
Amount of Catalyst: Using an excessive amount of Raney Nickel can increase the rate of over-reduction.
-
-
-
Issue 3: Difficult Purification of the Final Product
-
Q: I have my crude product, but I'm struggling to isolate pure this compound. What are the best purification techniques?
-
A:
-
Column Chromatography: This is the most effective method for purifying this compound from byproducts.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Crystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.
-
Dealing with Aluminum Salts (DIBAL-H method): The aqueous workup after a DIBAL-H reduction can lead to the formation of gelatinous aluminum salts that can complicate extraction. Using Rochelle's salt during the workup helps to chelate the aluminum salts and keep them in the aqueous phase, leading to a cleaner separation.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected yield for the synthesis of this compound?
-
A1: With optimized conditions, yields can range from 60% to over 80%. However, this is highly dependent on the specific protocol, the scale of the reaction, and the purity of the reagents.
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. Staining with potassium permanganate can also be helpful. For more quantitative analysis, LC-MS or GC-MS can be used to track the disappearance of the starting material and the appearance of the product.
-
-
Q3: Are there any specific safety precautions I should take?
-
A3:
-
DIBAL-H: is a pyrophoric reagent that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Raney Nickel: can be pyrophoric, especially after use when it is dry.[6] It should be handled as a slurry and not allowed to dry in the air.
-
General: Handle all chemicals in a well-ventilated fume hood.
-
-
-
Q4: Can I use other reducing agents besides DIBAL-H and Raney Nickel?
Experimental Protocols
Protocol 1: Synthesis of this compound via DIBAL-H Reduction
Materials:
-
2-Amino-6-methylnicotinonitrile
-
Anhydrous Toluene (or Dichloromethane)
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate), 1 M aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Amino-6-methylnicotinonitrile (1.0 eq) in anhydrous toluene (to make a ~0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.2 eq) dropwise via a syringe over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (be cautious of gas evolution) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Add the 1 M Rochelle's salt solution and stir vigorously for at least 1 hour, or until two clear layers are observed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of this compound via Raney Nickel Reduction
Materials:
-
2-Amino-6-methylnicotinonitrile
-
Raney Nickel (active slurry)
-
Formic acid (75% aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-methylnicotinonitrile (1.0 eq).
-
Add 75% aqueous formic acid.
-
Carefully add a slurry of active Raney Nickel (a catalytic amount, typically 10-20% by weight of the nitrile).
-
Heat the mixture to a gentle reflux (around 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not allow the Raney Nickel on the Celite pad to dry, as it can be pyrophoric. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the formic acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary
| Method | Reducing Agent | Typical Temp. | Advantages | Disadvantages |
| 1 | DIBAL-H | -78 °C | High selectivity, broad functional group tolerance | Requires strictly anhydrous conditions, pyrophoric reagent, careful temperature control needed |
| 2 | Raney Nickel | 70-80 °C | Inexpensive, convenient hydrogen source (formic acid) | Catalyst can be pyrophoric, potential for over-reduction, catalyst activity can vary |
Visualizations
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 2. Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids [jove.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Amino-6-methylnicotinaldehyde
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-6-methylnicotinaldehyde (C₇H₈N₂O). The unique bifunctional nature of this molecule, containing both a nucleophilic amino group and a reactive aldehyde, presents specific challenges in its isolation. This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful purification of this valuable chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
The two most common and effective techniques are flash column chromatography on silica gel and recrystallization. Flash chromatography is excellent for removing impurities with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product to achieve high purity. Often, a sequential approach (chromatography followed by recrystallization) yields the best results.
Q2: What typical impurities should I expect from the synthesis of this compound?
Impurities are highly dependent on the synthetic route. However, common contaminants often include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Molecules formed from side reactions.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid (2-Amino-6-methylnicotinic acid).
-
Polymerization Products: Aldehydes can sometimes self-condense or polymerize, especially under acidic or basic conditions.
The impurity profile of synthesized compounds can be complex, and identifying these species is crucial for developing an effective purification strategy.[1][2]
Q3: How should I properly handle and store the purified this compound?
Proper handling and storage are critical to maintaining the compound's purity and stability.
-
Stability: The product is a combustible solid and should be kept away from heat or ignition sources. The aldehyde group can be sensitive to air and light, leading to degradation over time.[3]
-
Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5] The compound may be hygroscopic (absorbs moisture from the air), so desiccation is recommended.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][6]
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q4: My compound is streaking or tailing significantly during silica gel column chromatography. What's happening and how can I fix it?
Probable Cause: This is a classic sign of strong interaction between a basic compound and the acidic silica gel. The amino group on your molecule is basic and can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation and band tailing.
Solution:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase (e.g., Ethyl Acetate/Hexane/1% Et₃N). This competes with your product for binding to the acidic sites, resulting in sharper peaks and better separation.
-
Use of Deactivated Silica: For highly basic compounds, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your chromatography.
Q5: The color of my product darkened (e.g., turned yellow or brown) during purification. What caused this?
Probable Cause: Discoloration often indicates product degradation, most likely due to oxidation of the aldehyde group or other decomposition pathways.[3] This can be accelerated by heat, light, or exposure to atmospheric oxygen.
Solution:
-
Inert Atmosphere: Perform all purification steps under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[3]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your chromatography and recrystallization solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.
-
Limit Heat Exposure: Avoid prolonged heating during recrystallization or when removing solvent under reduced pressure. Use the lowest possible temperature that is effective.
-
Activated Carbon Treatment: If the discoloration is due to highly colored impurities, you can treat a solution of your crude product with a small amount of activated carbon before filtration and crystallization.[3] Be aware that this can sometimes lead to a loss of product due to adsorption.
Q6: My product "oiled out" instead of crystallizing during recrystallization. How can I induce crystallization?
Probable Cause: Oiling out occurs when the solute is insoluble in the solvent at low temperatures but separates as a liquid phase rather than a solid crystal lattice upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, causing a melting point depression.[3]
Solution:
-
Change Solvent System: Use a lower-boiling point solvent or a solvent mixture (e.g., ethyl acetate/heptane).[3]
-
Slow Cooling: Ensure the solution cools very slowly to give the molecules time to arrange into a crystal lattice. You can insulate the flask to slow down the cooling process.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.
-
Pre-Purification: If impurities are the cause, first purify the material by column chromatography to remove the contaminants that are inhibiting crystallization.[3]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common purification challenges.
Caption: Troubleshooting workflow for purification issues.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The optimal mobile phase should be determined by thin-layer chromatography (TLC) beforehand.
Materials & Equipment:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Glass column with stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Methodology:
-
TLC Analysis: Develop a TLC system to achieve good separation of your product from impurities. A good target Rf for the product is ~0.25-0.35. Start with a 30:70 EtOAc:Heptane mixture and adjust polarity as needed.
-
Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Heptane:EtOAc). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this dry-loaded sample onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Heptane:EtOAc). Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[3][7] If tailing was observed on TLC, use a mobile phase containing ~0.5-1% Et₃N throughout the elution.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the separation by periodically checking the fractions with TLC.
-
Isolation: Combine the pure fractions containing your product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
Materials & Equipment:
-
Partially purified this compound
-
Various recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Water)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven or desiccator
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Solvent pairs, such as Ethanol/Water or Ethyl Acetate/Heptane, are often effective.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[3][8]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. lobachemie.com [lobachemie.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
Technical Support Center: Identifying and Mitigating Side Products in Reactions of 2-Amino-6-methylnicotinaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Amino-6-methylnicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive pyridine derivative. Its unique combination of a nucleophilic primary amine, an electrophilic aldehyde, and an activated pyridine ring makes it a valuable synthetic intermediate, but also susceptible to a variety of side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, understand, and control the formation of common impurities in your experiments.
Frequently Asked Questions: Identification of Side Products
Q1: My post-reaction analysis (LC-MS) shows a prominent peak with a mass 16 Da higher than my expected product. What is the likely identity of this impurity?
This is almost certainly the corresponding carboxylic acid: 2-Amino-6-methylnicotinic acid .
-
Causality: The aldehyde group (-CHO) in this compound is highly susceptible to oxidation, which converts it to a carboxylic acid (-COOH), resulting in a mass increase of 16 Da (one oxygen atom). This is one of the most common side reactions observed. This oxidation can occur under surprisingly mild conditions, including exposure to atmospheric oxygen, especially in the presence of base or certain metal catalysts. Any reaction that is not performed under a strictly inert atmosphere (e.g., nitrogen or argon) is at risk.
-
Troubleshooting & Verification:
-
TLC Analysis: The carboxylic acid will be significantly more polar than the starting aldehyde. It will likely have a much lower Rf value on silica gel plates.
-
Acid-Base Extraction: Perform a mini-workup. Dissolve a small sample of your crude product in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will move into the aqueous layer. Re-acidify the aqueous layer with dilute HCl; if a precipitate forms, it is likely the carboxylic acid.[1]
-
NMR Spectroscopy: In ¹H NMR, the aldehyde proton signal (typically around 9-10 ppm) will disappear, and a broad singlet for the carboxylic acid proton may appear at >10 ppm (often in DMSO-d₆).[2]
-
Caption: Intermolecular reaction leading to dimer formation.
Q3: I performed a Knoevenagel or Claisen-Schmidt condensation, but my product is contaminated with another substance. What could it be?
In condensation reactions, in addition to the issues above, two other side products are common:
-
Product of Self-Condensation of the Coupling Partner: If you are reacting this compound with a ketone (like acetophenone in a Claisen-Schmidt reaction) or an active methylene compound under basic conditions, these partners can react with themselves. [3]For example, acetophenone can undergo self-aldol condensation.
-
Michael Addition Product: The α,β-unsaturated product of a Knoevenagel or Claisen-Schmidt condensation contains an electrophilic double bond. A second equivalent of your nucleophile (e.g., the active methylene compound) can potentially add to this double bond in a Michael 1,4-addition, leading to a more complex structure.
-
Troubleshooting & Verification:
-
Run a Control Reaction: Set up a reaction with your coupling partner and base but without this compound. If you observe product formation, you have confirmed its propensity for self-condensation under your conditions.
-
Stoichiometry Control: Carefully control the stoichiometry. Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the partner and subsequent Michael addition.
-
Spectroscopic Analysis: A detailed 2D NMR analysis (COSY, HSQC) will be crucial to distinguish between the desired α,β-unsaturated product and a Michael adduct, which will lack the double bond and have a more complex aliphatic spin system.
-
Troubleshooting and Mitigation Guide
Q4: How can I minimize or prevent the oxidation of the aldehyde to a carboxylic acid?
Controlling oxidation requires rigorous exclusion of oxidants from the reaction.
| Strategy | Rationale | Experimental Protocol |
| Inert Atmosphere | Prevents oxidation by atmospheric O₂. | Before adding reagents, flush the reaction flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon). |
| Degassed Solvents | Removes dissolved oxygen from the solvents. | Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. |
| Antioxidant Additives | Scavenges radical species that can initiate oxidation. | In some cases, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can be effective, but check for compatibility with your desired reaction. |
Q5: My reaction requires heat, which is causing dimerization. How can I favor my desired reaction over this self-condensation?
The key is to manipulate kinetics. You want to make the desired intermolecular reaction faster than the undesired bimolecular self-reaction.
| Strategy | Rationale | Experimental Protocol |
| Slow Addition | Keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-reaction. | Prepare a solution of this compound and add it dropwise via a syringe pump over several hours to the reaction mixture containing your other reagent(s). |
| Lower Temperature | Reduces the activation energy barrier for all reactions, but often disproportionately affects higher-order reactions like dimerization. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor carefully by TLC or LC-MS to find the optimal balance. |
| Catalyst Choice | A more active catalyst for the desired reaction can accelerate it selectively. | If your reaction is catalyzed, screen different catalysts. For example, in a condensation reaction, a milder base like piperidine might be more selective than a strong base like NaOH. [4] |
References
Technical Support Center: Optimizing Reaction Conditions for Substituted Aminonicotinaldehydes
Welcome to the Technical Support Center for the synthesis and optimization of substituted aminonicotinaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting advice, and detailed protocols. Our focus is on empowering you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Synthetic Challenge and Utility of Aminonicotinaldehydes
Substituted aminonicotinaldehydes are valuable building blocks in medicinal chemistry and materials science.[1][2] Their synthesis, however, can be challenging due to the electronic properties of the pyridine ring and the presence of the amino group, which can interfere with common catalytic systems.[3] This guide will address the most common synthetic routes and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of substituted aminonicotinaldehydes.
Q1: My formylation of an aminopyridine is giving a low yield. What are the likely causes?
Low yields in formylation reactions, such as the Vilsmeier-Haack reaction, are often due to the electron-donating nature of the amino group, which can influence the regioselectivity and reactivity of the pyridine ring.[4][5] Common issues include:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of the Vilsmeier reagent (e.g., POCl₃/DMF) to the aminopyridine can lead to incomplete reaction or side product formation.
-
Reaction Temperature: These reactions can be sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition.
-
Moisture: The Vilsmeier reagent is sensitive to moisture, which can quench the reaction. Ensure all glassware is dry and use anhydrous solvents.
Q2: I'm observing significant byproduct formation in my Suzuki-Miyaura coupling with a bromo-aminonicotinaldehyde. How can I improve selectivity?
Byproduct formation in Suzuki-Miyaura couplings of aminopyridines is a frequent challenge.[3][6] The most common side reactions are:
-
Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.[3][7] This can be minimized by using anhydrous solvents, a milder base, or by using more stable boronic esters (e.g., pinacol esters).[1]
-
Dehalogenation: The starting bromo-aminonicotinaldehyde is reduced. This can be caused by hydride sources in the reaction mixture.[3][7]
-
Homocoupling: The boronic acid couples with itself. This is often exacerbated by the presence of oxygen.[3] Thoroughly degassing the reaction mixture is crucial.
Q3: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to optimize?
The Buchwald-Hartwig amination can be challenging with aminopyridine substrates due to catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino group.[3][8] Key optimization parameters include:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the reaction with these challenging substrates.[1][9]
-
Base Selection: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective and can prevent decomposition of sensitive substrates.[1][10]
-
Catalyst Precursor: Using a pre-catalyst can provide a more active and stable catalytic species.[1]
Q4: How should I purify my final substituted aminonicotinaldehyde?
Purification can be challenging due to the polarity of the amino and aldehyde groups.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. The polarity of the solvent system can be adjusted based on the specific substituents.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[11]
-
Bisulfite Adduct Formation: For separating aldehydes from non-carbonyl compounds, forming a reversible adduct with sodium bisulfite can be a useful technique.[11]
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[12] However, with aminonicotinaldehyde substrates, specific issues can arise.
Troubleshooting Workflow for Failed Suzuki Reactions
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Quantitative Data: Comparison of Conditions for Suzuki Coupling of 2-chloro-3-aminopyridine
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for Aminopyridines) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligands like SPhos are more effective for challenging substrates like chloropyridines and can overcome catalyst inhibition by the amino group.[1][3] |
| Base | Na₂CO₃ | K₃PO₄ | K₃PO₄ is often more effective in challenging couplings and can help to avoid side reactions.[3] |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O | Dioxane is often a better solvent for these types of substrates, improving solubility and reaction kinetics.[3] |
| Temperature | 80 °C | 100 °C | Higher temperatures may be required to facilitate the oxidative addition of the less reactive C-Cl bond.[3] |
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds but requires careful optimization for aminopyridine substrates.[13]
Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Aminopyridine
This protocol describes a general procedure for the ortho-formylation of an aminopyridine.
Materials:
-
Substituted 2-aminopyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Deionized water
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 equiv) in anhydrous DMF, add phosphorus oxychloride (1.5 equiv) dropwise at 0 °C.[4]
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the mixture with Et₂O.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-aminonicotinaldehyde
This protocol provides a starting point for the Suzuki-Miyaura coupling of a bromo-aminonicotinaldehyde with an arylboronic acid.
Materials:
-
Bromo-aminonicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-aminonicotinaldehyde, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and a small amount of degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Chloro-aminonicotinaldehyde
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
Chloro-aminonicotinaldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the chloro-aminonicotinaldehyde and the amine.
-
Add anhydrous toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage guidelines for 2-Amino-6-methylnicotinaldehyde
Prepared by the Senior Application Scientist Team
This guide provides in-depth stability and storage information for 2-Amino-6-methylnicotinaldehyde (CAS No. 885276-99-3), designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is crucial to keep it in a dark place to prevent light-induced degradation.[1] The compound is also known to be hygroscopic, meaning it can absorb moisture from the air, so ensuring the container is dry and well-sealed is critical.
Q2: How should I handle the compound upon receiving it?
A2: Due to its hazardous nature, including being toxic if swallowed and fatal in contact with skin, appropriate personal protective equipment (PPE) is mandatory.[3][4] This includes eye shields, gloves, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[6][7] Avoid direct contact with skin, eyes, and clothing.[3]
Q3: What is the general chemical stability of this compound?
A3: The product is chemically stable under standard ambient conditions (room temperature) for short periods. However, the presence of both an amino group and an aldehyde group makes it susceptible to oxidative degradation and other reactions over time, especially when exposed to air, light, and moisture. For long-term viability, strict adherence to the recommended storage conditions is essential.
Q4: In which solvents can I dissolve this compound?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[8] It is generally not soluble in water.[9] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize moisture-related degradation.
Q5: Are there any known incompatibilities for this chemical?
A5: Yes, you should avoid contact with strong oxidizing agents and strong bases, as these can induce vigorous and potentially hazardous reactions.[4][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem 1: The solid compound has changed in appearance (e.g., darkened, turned yellow/brown).
-
Causality: Discoloration is a common indicator of chemical degradation. The aldehyde and amino functional groups on the pyridine ring are susceptible to oxidation when exposed to air (oxygen) and light. This process can be accelerated by elevated temperatures or the presence of impurities.
-
Troubleshooting Steps:
-
Assess the Extent: Minor color changes may not significantly impact some applications, but for sensitive assays, the purity is now questionable.
-
Purity Check (Optional): If you have the capabilities, verify the compound's purity via techniques like HPLC, LC-MS, or NMR to identify degradation products.
-
Recommendation: For best results and to ensure experimental reproducibility, it is strongly recommended to use a fresh, unopened vial of the compound. If you must use the discolored material, a small-scale pilot experiment is advised to validate its performance.
-
Preventative Action: Always blanket the vial with an inert gas like argon or nitrogen before sealing and storing it in a dark, 2-8°C environment.[1][2]
-
Problem 2: The compound fails to dissolve completely in a recommended solvent.
-
Causality: Incomplete dissolution can be due to several factors. The compound may have degraded into insoluble polymeric byproducts. Alternatively, the solvent may not be of sufficient purity (e.g., contains too much water), or the concentration attempted is above its solubility limit.
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using a fresh, anhydrous grade of the recommended solvent (e.g., DMSO, methanol).[8]
-
Aid Dissolution: Gentle warming (to no more than 40°C) or brief sonication can help dissolve the compound.
-
Check for Particulates: If the solution remains cloudy or contains visible particulates after attempting to dissolve, it is a strong indication of insoluble impurities or degradation products. Centrifuge the solution and use the supernatant, but be aware that the concentration will be lower than calculated.
-
Recommendation: It is best to discard the solution and the solid reagent, as the presence of insoluble material compromises the integrity of your experiment.
-
Problem 3: I am observing inconsistent or non-reproducible results in my experiments.
-
Causality: Inconsistent results are often traced back to reagent instability. If a stock solution of this compound was prepared and stored, it might be degrading over time. Repeated freeze-thaw cycles can also accelerate degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare stock solutions fresh for each set of experiments. If a solution must be stored, aliquot it into single-use volumes, blanket with inert gas, and store at -20°C or -80°C in the dark.
-
Evaluate Solid Reagent: If fresh solutions still yield poor results, the solid starting material may be compromised. Refer to "Problem 1" above.
-
Workflow Validation: Use the troubleshooting decision tree below to systematically identify the potential point of failure.
-
Stability and Storage Summary
| Parameter | Guideline | Rationale |
| Storage Temperature | 2-8°C[1][2] | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1][2] | Prevents oxidation of the aldehyde and amine groups. |
| Light Exposure | Keep in a dark place[1] | Prevents photochemical degradation. |
| Moisture | Tightly closed, dry container | Compound is hygroscopic; moisture can initiate degradation. |
| Form | Solid or Liquid[1] | Physical form as supplied. |
Experimental Protocol: Preparation and Handling of a Stock Solution
This protocol outlines the best practices for preparing a stock solution to minimize degradation and ensure concentration accuracy.
-
Pre-Experiment Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Gather all necessary equipment: anhydrous solvent (e.g., DMSO), sterile vials, pipettes, and an inert gas source.
-
-
Weighing the Compound:
-
Perform this step quickly in a chemical fume hood.
-
Weigh the desired amount of the solid into a tared, appropriate-sized vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous solvent to the vial to achieve the target concentration.
-
Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots in smaller, tightly sealed vials.
-
Before sealing each aliquot, gently flush the headspace with an inert gas (e.g., argon).
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C in the dark.
-
Visualization: Troubleshooting Workflow
This diagram provides a logical decision tree to help diagnose issues with this compound.
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 6-AMino-2-Methylnicotinaldehyde CAS#: 1211516-02-7 [m.chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: 2-Amino-6-methylnicotinaldehyde
A Guide to Safe Handling and Experimental Troubleshooting
Section 1: Frequently Asked Questions (FAQs) on Safe Handling
This section addresses common questions regarding the safe handling, storage, and disposal of 2-Amino-6-methylnicotinaldehyde, with a focus on the scientific reasoning behind each precaution.
Q1: What are the primary hazards associated with this compound?
A1: Based on its structural components—an aminopyridine ring and an aldehyde functional group—the primary hazards are expected to be:
-
High Acute Toxicity: Aminopyridines are known to be highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4][5] They can cause severe health effects, including convulsions and respiratory failure.[1][3]
-
Skin and Eye Irritation: Aldehyde groups and aminopyridines can be significant irritants to the skin and eyes.[6][7][8][9][10]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6][7][8][9][10]
-
Combustibility: While not highly flammable, the compound is likely combustible and may form explosive mixtures with air upon intense heating.[1][6]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact. Aminopyridines are readily absorbed through the skin.[3] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles.[6][8] |
| Lab Coat | Flame-resistant, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of dust.[2][7] |
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.
-
Container: Keep in a tightly sealed, clearly labeled container.[7][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as aldehydes can be sensitive to air oxidation.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][11]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][4]
Q4: What is the correct procedure for disposing of waste containing this compound?
A4: All waste containing this compound must be treated as hazardous.
-
Collect Waste: Segregate all solid and liquid waste into designated, sealed, and clearly labeled hazardous waste containers.
-
Consult Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of this chemical down the drain.
Section 2: Experimental Troubleshooting Guide
This section provides solutions to common issues that may arise during experiments involving this compound.
Q1: My reaction is turning a dark color, is this expected?
A1: Aldehydes, particularly those on electron-rich aromatic rings, can be prone to oxidation and side reactions, which can lead to coloration.
-
Possible Cause: Air oxidation of the aldehyde or amino group.
-
Troubleshooting Steps:
-
Ensure all reactions are performed under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled or degassed solvents.
-
Consider adding an antioxidant, if compatible with your reaction chemistry.
-
Q2: I am having difficulty with the purification of my product. What are some common challenges?
A2: The combination of a basic amino group and a reactive aldehyde can complicate purification.
-
Challenge 1: Tailing on Silica Gel Chromatography: The basic nitrogen of the aminopyridine can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system.
-
-
Challenge 2: Product Instability on Silica: The aldehyde may react or degrade on the acidic silica gel.
-
Solution: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a base before use.
-
Q3: I am seeing an unexpected side product in my reaction. What could it be?
A3: The aldehyde functional group is susceptible to a variety of side reactions.
-
Possible Side Reaction: Cannizzaro Reaction: If your reaction conditions are basic and your substrate lacks an alpha-proton, the aldehyde can disproportionate to a carboxylic acid and an alcohol.
-
Mitigation: Carefully control the stoichiometry of your base and the reaction temperature.
-
-
Possible Side Reaction: Aldol Condensation: If your reaction involves a base and another enolizable carbonyl compound, an aldol reaction may occur.
-
Mitigation: Control the order of addition of reagents and maintain low reaction temperatures.
-
Section 3: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Workflow
Caption: Workflow for responding to a spill or exposure.
References
- 1. AMINOPYRIDINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.dk [fishersci.dk]
- 11. lobachemie.com [lobachemie.com]
troubleshooting low yields in Buchwald-Hartwig amination of 6-chloronicotinaldehyde
Welcome to the technical support guide for troubleshooting the Buchwald-Hartwig amination of 6-chloronicotinaldehyde. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet important, transformation. The amination of 6-chloronicotinaldehyde presents a unique set of obstacles due to the substrate's inherent properties: it is an electron-deficient heteroaryl chloride, making oxidative addition challenging, and it possesses a base-sensitive aldehyde functional group. This guide provides in-depth, field-proven insights and structured solutions to overcome common issues and achieve higher yields.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses the most common problems encountered during the amination of 6-chloronicotinaldehyde in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the 6-chloronicotinaldehyde. What are the primary causes and how can I fix it?
Low to no conversion is the most frequent issue and typically points to a problem with the catalytic cycle's initiation or efficiency. The C-Cl bond of the electron-deficient pyridine ring is notoriously difficult to activate.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The oxidative addition of a C-Cl bond to the Pd(0) complex is often the rate-limiting step for chloro-heteroarenes.[1] Standard catalysts or ligands may not be sufficiently active to facilitate this step efficiently.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Furthermore, oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[1]
-
Sub-Optimal Reaction Conditions: Inadequate temperature, impure reagents (especially the base or solvent), or insufficient reaction time can all lead to stalled reactions.
Solutions Workflow:
-
Enhance Catalyst Activity:
-
Switch to a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(II) pre-catalyst (e.g., a G3 or G4 palladacycle). These form the active Pd(0) catalyst more cleanly and efficiently.[1]
-
Select a High-Performance Ligand: Standard ligands like PPh₃ are ineffective for this transformation. Use bulky, electron-rich biarylphosphine ligands which are essential for activating C-Cl bonds.[1] Consider ligands such as RuPhos, BrettPhos, or XPhos.[2][3][4]
-
-
Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can significantly improve conversion.[1]
-
Optimize Reaction Temperature: These reactions often demand elevated temperatures, typically in the 80-110 °C range, to drive the difficult oxidative addition.[1][5]
-
Ensure a Strictly Inert Environment: Use a glovebox or proper Schlenk line techniques. Solvents must be anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[1]
Q2: I'm observing significant side product formation, particularly hydrodehalogenation (replacement of -Cl with -H). How can I suppress this?
Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[1] This occurs when reductive elimination of the desired product is slow, allowing competing pathways to dominate. The presence of the aldehyde can also lead to undesired pathways.
Root Cause Analysis:
-
Base-Induced Aldehyde Degradation: Strong bases like sodium tert-butoxide (NaOtBu) can promote side reactions with the aldehyde, such as aldol condensation or Cannizzaro-type reactions, which can consume starting material and complicate purification.
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, the palladium-amido intermediate can undergo other reactions. Reaction with trace water is a primary cause of hydrodehalogenation.[1]
Solutions Workflow:
-
Screen Different Bases: The choice of base is critical when a sensitive functional group is present.[6]
-
If using a strong base like NaOtBu, ensure it is of high purity and anhydrous.
-
Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[5][6] This may require a more active catalyst system or higher temperatures to maintain a good reaction rate, but it will significantly improve compatibility with the aldehyde group.
-
-
Ensure Scrupulously Anhydrous Conditions: Dry all reagents and solvents meticulously. Use freshly opened, anhydrous solvents and ensure the base is not clumpy, which can indicate moisture absorption. Grinding the base before use can be beneficial.[5]
-
Adjust Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway over competing side reactions.[1]
| Base | pKa of Conjugate Acid | Typical Use & Considerations |
| NaOt-Bu | ~19 | Very common and highly effective, but can cause decomposition of base-sensitive substrates like aldehydes.[5][6] |
| LHMDS | ~26 | Strong, non-nucleophilic base. Also poses a risk to sensitive functional groups.[5] |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10 | Weaker inorganic bases. Excellent for substrates with sensitive functional groups. May require higher temperatures or more active catalysts.[5][6] |
| NaOTMS | ~11 | A mild silanolate base shown to be effective for base-sensitive five-membered heteroaryl halides.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source and ligand combination to start with for this specific substrate?
For a challenging substrate like 6-chloronicotinaldehyde, a robust catalytic system is non-negotiable.
-
Palladium Source: Start with a modern palladacycle pre-catalyst such as XPhos Pd G3 or BrettPhos Pd G3 . These are air-stable, easy to handle, and provide a reliable and rapid initiation to the active Pd(0) species.[2]
-
Ligand: The choice of ligand is paramount. You need a bulky, electron-rich dialkylbiaryl phosphine ligand to facilitate the difficult oxidative addition of the C-Cl bond and promote fast reductive elimination.[4] RuPhos and BrettPhos are excellent starting points for coupling with primary and secondary amines, respectively.[3]
Q2: Which solvent should I use and why?
The most common solvents for Buchwald-Hartwig amination are anhydrous, polar aprotic solvents.
-
Toluene and 1,4-Dioxane are the most frequently used and are good starting points.[6][8] Toluene offers a high boiling point suitable for reactions requiring significant heat.
-
THF or 2-MeTHF can also be effective, sometimes allowing for reactions at lower temperatures.[6]
-
Crucially, the solvent must be anhydrous and degassed. Insolubility of reagents, particularly the inorganic base, is a common and often underestimated reason for low yields.[5]
Q3: What is the general mechanism, and where are the likely failure points?
Understanding the catalytic cycle helps in diagnosing problems. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Failure Points for 6-chloronicotinaldehyde:
-
Oxidative Addition (Pd(0) → Pd(II)): This is the primary bottleneck due to the strong C-Cl bond. An insufficiently active catalyst will stall here.[1]
-
Amine Binding/Deprotonation: The pyridine nitrogen can compete with the desired amine for coordination to the palladium center, acting as an inhibitor.
-
Reductive Elimination (Pd(II) → Pd(0)): If this step is slow, side reactions like hydrodehalogenation become more probable.
Experimental Protocols
General Protocol for Initial Reaction Screening
This is a representative, non-optimized protocol intended as a starting point. All conditions should be optimized for your specific amine.
Preparation (in a glovebox or under a positive pressure of Argon):
-
To an oven-dried vial equipped with a magnetic stir bar, add 6-chloronicotinaldehyde (1.0 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vial with a septum cap.
-
Add the amine (1.2 equiv.) via syringe.
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.2 M).
-
Stir the reaction mixture vigorously at the desired temperature (start with 100 °C). Vigorous stirring is important, especially with heterogeneous inorganic bases.[5]
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion (or after 24 hours), allow the reaction to cool to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of 2-Amino-6-methylnicotinaldehyde and its analogs
An In-depth Comparative Guide to 2-Amino-6-methylnicotinaldehyde and Its Analogs for Synthetic and Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery and materials science, offering a versatile framework for constructing complex molecular architectures. Within this class, this compound stands out as a trifunctional building block of significant strategic value. The interplay between its nucleophilic amino group, electrophilic aldehyde, and an activatable methyl group provides a rich platform for diverse chemical transformations. This guide offers a comparative analysis of this key intermediate and its electronically distinct analogs, providing researchers, scientists, and drug development professionals with insights into their synthesis, reactivity, and strategic application, supported by experimental data and detailed protocols.
The Strategic Value of 2-Amino-6-substituted-nicotinaldehydes
The utility of this compound lies in the precise arrangement of its functional groups, which can be independently or concertedly involved in synthetic transformations. This allows for the construction of fused heterocyclic systems, a common motif in many biologically active compounds.[1] By replacing the 6-methyl group with other substituents, chemists can systematically modulate the electronic and steric properties of the scaffold. This fine-tuning is critical in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. This guide will focus on a comparative analysis between the parent methyl compound and two key analogs: the electron-withdrawing 2-amino-6-chloronicotinaldehyde and the electron-donating 2-amino-6-(dimethylamino)nicotinaldehyde.
Comparative Synthesis: Accessibility of Key Intermediates
The choice of a building block is often dictated by its synthetic accessibility. The routes to this compound and its analogs vary, reflecting the nature of the 6-substituent.
Table 1: Comparative Overview of Synthetic Strategies
| Compound | Common Starting Material | Key Transformation | Typical Yield | Reference(s) |
| This compound | 2-Amino-6-methylpyridine | Oxidation of methyl group | ~70% | [2] |
| 2-Amino-6-chloronicotinaldehyde | 2,6-Dichloronicotinonitrile | SNAr amination, followed by nitrile reduction | ~65% | [3] |
| 2-Amino-6-(dimethylamino)nicotinaldehyde | 2-Amino-6-chloronicotinaldehyde | Buchwald-Hartwig amination, then reduction | ~75% | [4] |
Experimental Protocol: Synthesis of this compound from 2-Amino-6-methylpyridine
This protocol details the oxidation of the methyl group, a common and effective strategy. The causality behind this choice is the ready availability of the 2-amino-6-picoline starting material and the relative ease of activating the methyl group for oxidation.[5]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as dioxane or toluene.
-
Oxidation: Add selenium dioxide (SeO₂, 1.1 eq) to the solution. The choice of SeO₂ is based on its established efficacy in oxidizing activated methyl groups on heterocyclic rings.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove selenium byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield this compound as a solid.
Comparative Reactivity: The Influence of the 6-Substituent
The electronic nature of the substituent at the C6 position dramatically alters the reactivity profile of the entire molecule. Understanding these electronic effects is paramount for predicting reaction outcomes and designing synthetic steps.
-
-CH₃ (Methyl): A weakly electron-donating group (EDG) by hyperconjugation. It slightly increases the electron density of the pyridine ring, enhancing the nucleophilicity of the amino group and slightly decreasing the electrophilicity of the aldehyde.
-
-Cl (Chloro): A strongly electron-withdrawing group (EWG) by induction. It significantly decreases the ring's electron density, making the aldehyde carbon more electrophilic and the amino group less nucleophilic.
-
-N(CH₃)₂ (Dimethylamino): A strongly electron-donating group (EDG) by resonance. It substantially increases the ring's electron density, greatly enhancing the amino group's nucleophilicity while reducing the aldehyde's electrophilicity.[4]
Diagram of Electronic Effects on Reactivity
Caption: Impact of C6-substituents on functional group reactivity.
Application in Heterocyclic Synthesis: A Case Study of the Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde and a ketone bearing an α-methylene group, is a classic method for preparing quinolines and related fused heterocycles. This reaction serves as an excellent case study to demonstrate the practical consequences of the differing reactivities of our analogs.
General Friedländer Annulation Scheme
Caption: General scheme for the Friedländer annulation.
The reaction is typically base-catalyzed. The first step involves the formation of an enolate from ethyl acetoacetate, which then attacks the electrophilic aldehyde. The subsequent steps involve condensation and cyclization. The electrophilicity of the aldehyde is a key determinant of the reaction rate.
Table 2: Comparative Performance in Friedländer Annulation
| 6-Substituent (R) | Aldehyde Electrophilicity | Expected Reaction Rate | Typical Yield (%) | Rationale for Performance |
| -Cl | High | Fast | ~85-95% | The highly electrophilic aldehyde readily undergoes nucleophilic attack by the enolate, driving the reaction forward efficiently. |
| -CH₃ | Moderate | Moderate | ~80-90% | The aldehyde is sufficiently reactive for a high-yielding transformation under standard conditions. |
| -N(CH₃)₂ | Low | Slow | ~60-75% | The electron-donating effect deactivates the aldehyde, requiring harsher conditions or longer reaction times, which can lead to side products and lower yields. |
This comparative data illustrates a crucial principle for process chemists and drug designers: the choice of building block has a direct and predictable impact on synthetic efficiency. For a robust and high-yielding synthesis, the 6-chloro analog is superior in this specific application, whereas the 6-dimethylamino analog would require significant process optimization.
Conclusion and Outlook
This compound and its analogs are a powerful class of synthetic intermediates. This guide has demonstrated that a rational choice between these building blocks, grounded in an understanding of their synthesis and electronic properties, can profoundly impact the success of a synthetic campaign. The 6-chloro analog offers an activated aldehyde for nucleophilic additions, the 6-methyl analog provides a balanced reactivity profile, and the 6-dimethylamino analog features a highly nucleophilic amino group. By leveraging these distinct characteristics, researchers can more effectively navigate the complex landscape of heterocyclic synthesis and accelerate the development of novel molecules for a wide range of scientific applications.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 3. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 4. 2-Amino-6-(dimethylamino)nicotinaldehyde | C8H11N3O | CID 72214425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Characterization of 2-Amino-6-methylnicotinaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Amino-6-methylnicotinaldehyde Scaffold
The pyridine skeleton is a fundamental structural motif in numerous natural products and pharmaceutical agents.[1] Among pyridine-based building blocks, this compound is a particularly valuable precursor due to its dual reactive sites: a nucleophilic amino group and an electrophilic aldehyde. This unique arrangement allows for the straightforward synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and various heterocyclic systems. These derivatives have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
For professionals in drug discovery and development, the rigorous and unambiguous characterization of these synthesized derivatives is not merely a procedural step but the bedrock of reliable, reproducible research. A compound's purity, identity, and three-dimensional structure directly influence its biological activity and therapeutic potential. This guide provides a comparative framework for the comprehensive characterization of this compound derivatives, moving beyond a simple listing of techniques to explain the causal logic behind experimental choices. We will explore an integrated, multi-technique approach, demonstrating how orthogonal methods provide a self-validating system for structural confirmation and purity assessment.
The Characterization Workflow: An Integrated Approach
A robust characterization strategy does not rely on a single technique but rather on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-confidence profile of the target molecule.
Caption: Fig. 1: General workflow from synthesis to biological evaluation.
Part 1: Purity Assessment - The Essential First Step
Before dedicating resources to extensive structural analysis, verifying the purity of the synthesized compound is critical. Impurities can confound spectroscopic data and, more importantly, produce misleading results in biological assays. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution and quantitative accuracy.[4]
Causality: HPLC separates the target compound from unreacted starting materials, byproducts, and degradation products based on differential partitioning between a stationary and a mobile phase.[4] Relying on a single analytical method can be misleading, so employing orthogonal methods like a combination of chromatography (HPLC) and spectroscopy (NMR, MS) provides a more robust assessment.[4]
Comparative HPLC Methods for Purity Determination
A reversed-phase HPLC method is standard for analyzing moderately polar compounds like the derivatives . The choice between an isocratic method for routine checks and a gradient method for complex mixtures depends on the expected sample complexity.
| Parameter | Method A: Isocratic QC | Method B: Gradient Purity | Rationale & Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape by protonating basic sites. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier with good UV transparency. |
| Elution | 60% A, 40% B | 0-20 min: 95% to 5% A | Method A is faster for known compounds. Method B provides superior resolution for separating unknown impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm | Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis by comparing spectra across a single peak. |
| Purity Calculation | Area % of the main peak | Area % of the main peak | Purity is calculated based on the area percentage of the main peak relative to the total peak area.[4] |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh ~1 mg of the derivative and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Run the chosen method (Isocratic or Gradient) and record the chromatogram.
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. A purity level of >95% is generally required for biological screening.
Part 2: Spectroscopic Structural Elucidation
Once purity is established, a combination of spectroscopic techniques is used to confirm the molecular structure. NMR, IR, and Mass Spectrometry are complementary, each providing distinct and confirmatory information.[5]
Caption: Fig. 2: Relationship between orthogonal analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for determining the precise covalent structure and connectivity of a molecule in solution.[6] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment of each atom.
What to Look For:
-
Disappearance of the Aldehyde Proton: The characteristic singlet for the aldehyde proton (-CHO) in the starting material (typically ~10 ppm) should be absent in the derivative.
-
Appearance of New Signals: For a Schiff base derivative, a new singlet corresponding to the imine proton (-CH=N-) will appear, typically in the 8.0-9.0 ppm range.
-
Shifts in Aromatic Protons: The formation of a new substituent at the aldehyde position will alter the electronic environment of the pyridine ring, causing predictable shifts in the signals of the ring protons.
-
Amino Group Signal: The broad singlet for the -NH₂ protons (often around 5.3-5.4 ppm) will remain.[7]
| Derivative Type | Key Proton Signal | Typical Chemical Shift (δ, ppm) | Rationale |
| Starting Aldehyde | -CHO | ~9.8 | Highly deshielded aldehyde proton. |
| Schiff Base (imine) | -CH=N- | 8.5 - 8.9 | Formation of the imine bond shifts the proton upfield relative to the aldehyde. |
| Reduced Amine | -CH₂-NH- | 4.0 - 4.5 | Reduction of the imine to a methylene bridge results in a significant upfield shift. |
| Core Pyridine H-4 | Py-H | 7.4 - 7.6 | The chemical environment of this proton is sensitive to changes at the adjacent aldehyde position. |
| Core Pyridine H-5 | Py-H | 6.5 - 6.7 | The chemical environment of this proton is also sensitive to changes at the adjacent aldehyde position. |
| Core Methyl (-CH₃) | -CH₃ | ~2.4 | Generally stable position, serves as a good internal reference point. |
Note: Data compiled from typical values found in literature.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate the peaks to determine proton ratios and analyze chemical shifts and coupling constants to assign the structure.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5] It is particularly effective for confirming the conversion of the starting aldehyde to its derivative.
| Functional Group | Starting Aldehyde (cm⁻¹) | Schiff Base Derivative (cm⁻¹) | Rationale for Change |
| N-H Stretch (Amine) | 3410-3490, 3300-3370 | 3410-3490, 3300-3370 | The primary amine group is retained, so these characteristic paired stretches should remain.[7] |
| C=O Stretch (Aldehyde) | ~1690 | Absent | The disappearance of the strong carbonyl absorption is the primary evidence of a successful reaction. |
| C=N Stretch (Imine) | Absent | 1600 - 1640 | The appearance of a new band in this region is characteristic of the newly formed imine bond.[10] |
| Aromatic C=C/C=N | ~1580 | ~1580 | Pyridine ring vibrations remain relatively constant. |
C. Mass Spectrometry (MS)
Causality: Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of the empirical formula.[5] Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules, typically yielding the protonated molecular ion [M+H]⁺.
| Compound | Molecular Formula | Calculated M.W. | Expected [M+H]⁺ (m/z) |
| This compound | C₇H₈N₂O | 136.15 | 137.16 |
| Schiff Base with Aniline | C₁₃H₁₃N₃ | 211.26 | 212.27 |
| Schiff Base with 4-Fluoroaniline | C₁₃H₁₂FN₃ | 229.25 | 230.26 |
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent like methanol or acetonitrile.[6]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Set the ESI source to positive ion mode. Optimize capillary voltage and gas temperatures to achieve a stable signal.[6]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that the measured m/z value matches the calculated value for the expected structure.
Part 3: Definitive 3D Structure - X-ray Crystallography
Causality: While spectroscopic methods provide the molecular connectivity, single-crystal X-ray diffraction (XRD) provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms in the solid state.[11] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For many derivatives, particularly Schiff bases, XRD can definitively resolve tautomeric forms (e.g., keto-amine vs. imine-ol).[11]
-
Tautomer Confirmation: Can prove whether a Schiff base exists in the keto-amine or imine-ol form in the solid state.[11]
-
Conformation: Reveals the planarity of ring systems and the torsion angles between different parts of the molecule.
-
Intermolecular Interactions: Identifies hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.[11][12]
-
Absolute Stereochemistry: Can determine the absolute configuration of chiral centers if present.
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal.[10] |
| C=N Bond Length | 1.28 Å | Confirms the presence of a double bond characteristic of an imine. |
| N-H···O H-Bond | 2.69 Å | A short distance indicates a strong intramolecular hydrogen bond, which can lock the molecular conformation.[11] |
| Unit Cell Molecules (Z) | 4 | Number of molecules in one unit cell. |
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation: dissolve the purified compound in a suitable solvent (e.g., dichloromethane) and add a less polar anti-solvent (e.g., n-hexane). Seal the container and allow the solvent to evaporate slowly over several days to weeks.[11]
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.
Part 4: Characterizing Biological Activity
For drug development professionals, the final and most critical characterization step is to quantify the compound's biological effect. The MTT assay is a standard colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[2]
Causality: The assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Comparing these values is the primary way to rank the potency of different derivatives.
| Derivative | IC₅₀ on MCF-7 (µM)[2] | IC₅₀ on MDA-MB-231 (µM)[2] | Interpretation |
| Derivative 1 | > 100 | 78.28 ± 3.9 | Weak or no activity. |
| Derivative 2 | 16.20 ± 1.3 | 8.01 ± 0.5 | Moderate activity. |
| Derivative 3 | 2.85 ± 0.1 | 1.81 ± 0.1 | Potent activity, potentially superior to the control drug. |
| Doxorubicin (Control) | 4.17 ± 0.2 | 3.18 ± 0.1 | Standard chemotherapy agent for comparison. |
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of ~5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, producing a purple solution.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression to determine the IC₅₀ value.
Conclusion
The characterization of this compound derivatives is a multi-faceted process that requires an integrated suite of analytical techniques. A logical workflow that begins with purity verification by HPLC, followed by comprehensive spectroscopic analysis (NMR, FTIR, MS) for structural elucidation, and culminating in definitive 3D confirmation by X-ray crystallography, provides the highest degree of confidence in the synthesized material. This rigorous physical and chemical characterization is the essential foundation upon which meaningful biological evaluation can be built, ultimately ensuring the integrity and reproducibility of data in the critical fields of chemical research and drug development.
References
- 1. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. app.medify.co [app.medify.co]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of 2-Amino-6-methylnicotinaldehyde
Introduction to 2-Amino-6-methylnicotinaldehyde and its Structural Characterization
This compound (CAS 885276-99-3) is a substituted pyridine with a molecular weight of 136.15 g/mol [1]. Its structure incorporates an aldehyde, a methyl group, and an amino group on a pyridine ring. These functional groups provide distinct spectroscopic signatures that are critical for its unambiguous identification and for assessing its purity. For professionals in drug development and chemical synthesis, precise structural confirmation is a non-negotiable step, making proficiency in NMR and MS data interpretation an essential skill.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of this compound. We will then compare these predictions with the known spectral data of related compounds such as 2-amino-6-methylpyridine and other substituted nicotinonitriles to provide a comprehensive analytical perspective.
Predicted ¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts (δ) and coupling patterns for each proton and carbon atom.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum would exhibit signals for the aldehyde proton, the aromatic protons on the pyridine ring, the amino protons, and the methyl protons.
| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| Aromatic (H-4) | 7.5 - 7.8 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be coupled to H-5. |
| Aromatic (H-5) | 6.4 - 6.7 | Doublet (d) | 1H | This proton is ortho to the electron-donating amino and methyl groups, causing an upfield shift. It will be coupled to H-4. |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | Amino protons are typically broad due to quadrupole broadening and exchange with trace amounts of water. Their chemical shift is variable. |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group is attached to the aromatic ring and will appear as a singlet. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 200 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |
| Aromatic (C-2) | 160 - 165 | This carbon is bonded to the electron-donating amino group, causing a downfield shift. |
| Aromatic (C-6) | 158 - 162 | This carbon is bonded to the methyl group and is also part of the pyridine ring, influencing its chemical shift. |
| Aromatic (C-4) | 138 - 142 | This carbon is deshielded due to its position relative to the nitrogen and the aldehyde group. |
| Aromatic (C-3) | 118 - 122 | The position of this carbon, adjacent to the aldehyde-bearing carbon, will influence its shift. |
| Aromatic (C-5) | 108 - 112 | This carbon is shielded by the adjacent amino and methyl groups, resulting in an upfield shift. |
| Methyl (-CH₃) | 20 - 25 | The methyl carbon attached to an aromatic ring typically appears in this region. |
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with experimental data from similar molecules.
-
2-Amino-6-methylpyridine: The ¹³C NMR spectrum of this compound shows signals for the methyl carbon and the pyridine ring carbons[2]. The absence of the aldehyde group in this molecule results in the upfield shift of the ring carbons compared to our predictions for this compound. The mass spectrum of 2-amino-6-methylpyridine shows a strong molecular ion peak, which is a common feature for aromatic compounds[3][4].
-
2-Amino-4,6-diphenylnicotinonitriles: Recent studies on these compounds show characteristic signals for the amino group protons as a broad singlet around 5.30–5.38 ppm, and the proton at the 5-position of the pyridine ring as a singlet between 7.09–7.25 ppm[5][6]. This supports our predicted chemical shift ranges.
Mass Spectrometry: Predicted Molecular Ion and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₇H₈N₂O) would be at m/z = 136.15. Given the presence of nitrogen, this peak would be an even number, consistent with the nitrogen rule.
-
Major Fragments: The fragmentation pattern would likely involve the loss of the aldehyde group and subsequent rearrangements of the pyridine ring.
-
[M-1]⁺ (m/z 135): Loss of a hydrogen atom from the aldehyde group.
-
[M-29]⁺ (m/z 107): Loss of the CHO group.
-
[M-43]⁺ (m/z 93): Potential fragmentation involving the loss of the methyl and aldehyde functionalities.
-
A proposed fragmentation pathway is visualized in the diagram below.
Experimental Protocols
To obtain high-quality NMR and MS data, adherence to standardized protocols is essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino group[7].
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): To study fragmentation, select the parent ion (m/z 137 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a potential fragmentation pathway for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By leveraging foundational principles and comparing with structurally similar compounds, we have established a reliable spectroscopic profile for this molecule. The detailed protocols and workflow diagrams offer a practical framework for researchers to acquire and interpret their own experimental data. As with any analytical endeavor, the ultimate confirmation of structure relies on the careful acquisition and rigorous interpretation of empirical data.
References
- 1. This compound - [sigmaaldrich.com]
- 2. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
A Comparative Guide to the Synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde: Buchwald-Hartwig Amination vs. Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Value of a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, substituted pyridine derivatives are foundational scaffolds. The title compound, 6-(Methyl(phenyl)amino)nicotinaldehyde, is a significant heterocyclic building block, incorporating a pyridine ring, a reactive aldehyde, and a tertiary aniline moiety.[1] This structure presents a donor-π-acceptor (D-π-A) system, making it an attractive intermediate for developing novel pharmaceutical agents and functional materials.[2] The critical step in its synthesis is the formation of the C-N bond between the pyridine ring and the N-methylaniline fragment. This guide provides an in-depth comparison of two premier synthetic strategies to achieve this transformation: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Method 1: Nucleophilic Aromatic Substitution (SNAr) – The Classical Approach
The SNAr reaction is a powerful, metal-free method for forming C-N bonds, contingent on the electronic properties of the aromatic substrate. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled.[3][4][5]
Causality Behind the SNAr Approach
The choice of SNAr for this synthesis is mechanistically sound. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the electron-withdrawing aldehyde group at the 3-position. Consequently, the carbon at the 6-position (para to the aldehyde) becomes sufficiently electrophilic to be susceptible to attack by a nucleophile like N-methylaniline.[5] This method's primary appeal lies in its operational simplicity and the avoidance of expensive and sensitive transition metal catalysts.
Experimental Protocol: SNAr Synthesis
This protocol is based on general methods for the synthesis of related aminonicotinaldehydes.[2][6]
Reactants & Reagents:
-
6-Chloronicotinaldehyde (1.0 equiv)
-
N-methylaniline (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinaldehyde and anhydrous DMF under an inert atmosphere (e.g., Nitrogen).
-
Add N-methylaniline and anhydrous potassium carbonate to the solution.
-
Heat the reaction mixture to 100-120 °C.[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-(Methyl(phenyl)amino)nicotinaldehyde.[2][6]
Visualizing the SNAr Pathway
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: Experimental workflow for the SNAr synthesis.
Method 2: Buchwald-Hartwig Amination – The Modern Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for C-N bond formation.[7] It is renowned for its broad substrate scope, functional group tolerance, and ability to couple amines with aryl halides that are unreactive under SNAr conditions.[8] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[9]
Causality Behind the Buchwald-Hartwig Approach
While SNAr is viable here, the Buchwald-Hartwig amination offers a more versatile and often more efficient alternative, particularly if the SNAr reaction proves sluggish or low-yielding. Its power lies in the palladium catalyst's ability to activate the C-Cl bond via oxidative addition, a step that is mechanistically inaccessible in SNAr. The use of bulky, electron-rich phosphine ligands is critical; they promote the key steps of oxidative addition and reductive elimination, prevent catalyst decomposition, and allow for the coupling of even challenging substrates like aryl chlorides.[10] This method is the go-to strategy when milder conditions are necessary or when SNAr fails.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from modern, robust methods for palladium-catalyzed amination of heteroaryl chlorides.[11]
Reactants & Reagents:
-
6-Chloronicotinaldehyde (1.0 equiv)
-
N-methylaniline (1.1 equiv)
-
Palladium Precatalyst (e.g., tBuXPhos Pd G3, 2 mol%)
-
Ligand (e.g., tBuXPhos, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene or Cyrene™, anhydrous
Procedure:
-
To a dry Schlenk tube or sealed reaction vial, add the palladium precatalyst, ligand, and anhydrous potassium phosphate.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Under a positive pressure of Argon, add the anhydrous solvent (Toluene or Cyrene™), followed by 6-chloronicotinaldehyde and N-methylaniline.
-
Seal the vessel tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the base and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure product.
Visualizing the Buchwald-Hartwig Pathway
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
The choice between these two powerful methods depends on a careful evaluation of several key factors, summarized below.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination (Meisenheimer complex) | Pd(0)/Pd(II) Catalytic Cycle |
| Catalyst | None required (metal-free) | Palladium catalyst and phosphine ligand required |
| Reaction Conditions | Often requires high temperatures (100-120°C or higher) and polar aprotic solvents (DMF, DMSO).[2] | Can often be run at lower to moderate temperatures (80-120°C) in various solvents.[11] |
| Substrate Scope | Generally limited to electron-deficient aryl halides.[12] | Extremely broad; effective for electron-rich, electron-neutral, and electron-deficient aryl/heteroaryl halides and sulfonates.[7] |
| Key Reagents Cost | Low (common bases and solvents). | High (Palladium is a precious metal; specialized ligands can be expensive).[8] |
| Process Safety & Green Chemistry | Uses high-boiling, hazardous solvents like DMF. Metal-free process is an advantage. | Avoids hazardous solvents like DMF. Palladium has a high carbon footprint and must be removed from the final product.[8] |
| Key Limitations | Ineffective for electron-rich or unactivated aryl halides. Can require harsh conditions. | Catalyst sensitivity to air and moisture. Potential for heavy metal contamination in the product. Ligand screening may be necessary. |
| Ideal Use Case | Large-scale synthesis of activated substrates where cost and simplicity are paramount. | When SNAr fails, for substrates with sensitive functional groups, or when milder conditions and high generality are required.[8] |
Conclusion and Recommendation
For the specific synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde from 6-chloronicotinaldehyde, both SNAr and Buchwald-Hartwig amination represent viable and effective strategies.
The SNAr approach should be considered the first line of inquiry, particularly in a process development or scale-up setting. Its primary advantages are the low cost of reagents and the operational simplicity of a metal-free reaction. The electronic nature of the 6-chloronicotinaldehyde substrate is well-suited for this transformation.
The Buchwald-Hartwig amination serves as a superior and more robust alternative. While it involves higher upfront costs for the catalyst and ligands and requires more stringent inert atmosphere techniques, its unparalleled scope and typically higher efficiency make it the method of choice when SNAr provides unsatisfactory yields or when developing a synthetic route that may be applied to a wider array of analogues.
Ultimately, the optimal choice is context-dependent. For a cost-driven, large-scale campaign targeting this specific molecule, optimizing the SNAr reaction is a logical starting point. For a research program focused on flexibility, speed, and the synthesis of a diverse library of related compounds, the Buchwald-Hartwig amination provides a more powerful and reliable platform.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to the Biological Activity of Aminonicotinaldehyde Derivatives
Introduction: The Versatile Scaffold of Aminonicotinaldehyde in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with both an amino group and an aldehyde, as in aminonicotinaldehyde, this scaffold transforms into an exceptionally versatile building block.[1][2] The strategic placement of these reactive groups—the nucleophilic amine and the electrophilic aldehyde—provides a synthetic handle for constructing a vast and diverse library of derivative compounds. This guide offers a comparative analysis of the biological activities of several classes of aminonicotinaldehyde derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the synthetic rationale, present supporting experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutic leads.
Synthetic Strategies: From Core Precursor to Diverse Derivatives
The utility of aminonicotinaldehyde derivatives is predicated on robust and flexible synthetic methodologies. The parent compound, 2-aminonicotinaldehyde, can be efficiently synthesized from readily available starting materials like 2-amino-3-picoline.[1][3] The true synthetic power, however, lies in the subsequent derivatization of the aldehyde group. The most common and effective strategy is the condensation reaction with primary amines to form Schiff bases (imines), which introduces a point of significant molecular diversity.[4][5] This reaction is typically straightforward, often requiring simple reflux or stirring at room temperature. Further complexity and functionality can be introduced through multi-step synthesis, as illustrated in the workflow for preparing a substituted aminonicotinaldehyde derivative.
Below is a generalized workflow for the synthesis of aminonicotinaldehyde derivatives, starting from a functionalized nicotinic acid.
Caption: Generalized workflow for synthesizing aminonicotinaldehyde derivatives.
Comparative Analysis of Biological Activities
The structural diversity achievable from the aminonicotinaldehyde scaffold directly translates into a broad spectrum of biological activities. Here, we compare the anticancer, antimicrobial, and anti-inflammatory properties of key derivative classes.
Anticancer Activity
Derivatives of aminonicotinaldehyde have demonstrated significant potential as anticancer agents, acting through various mechanisms, from direct cytotoxicity to modulation of critical cellular pathways.
Field Insights: The rationale for exploring these compounds as anticancer agents stems from the prevalence of the pyridine nucleus in approved kinase inhibitors. By modifying the substituents, it is possible to tune the molecule's steric and electronic properties to achieve selective binding to enzyme active sites. For example, metal complexes introduce unique geometries and redox properties, while azlactone derivatives present rigid structures that can fit into specific protein pockets.[6] A fascinating recent discovery highlights that nicotinaldehyde itself can serve as a precursor for NAD biosynthesis, which has profound implications for cancer therapies that target NAD depletion.[7] This suggests that some derivatives might act by interfering with tumor cell metabolism.
Comparative Data: In Vitro Cytotoxicity of Aminonicotinaldehyde Derivatives
| Derivative Class | Specific Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Metal Complex | [Ni(ANA)2Cl2] | HeLa (Cervical) | 15.6 | [6] |
| Metal Complex | [Ni(ANA)2Cl2] | MCF-7 (Breast) | 18.2 | [6] |
| Metal Complex | [Pd(ANA)2Cl2] | HeLa (Cervical) | 19.4 | [6] |
| Metal Complex | [Cu(ANA)2Cl2] | HeLa (Cervical) | 22.5 | [6] |
| Azlactone | Compound 11c | A549 (Lung) | 13.2 | |
| Azlactone | Compound 11d | MCF-7 (Breast) | 11.5 | |
| Azlactone | Compound 16f | HeLa (Cervical) | 9.8 | |
| Schiff Base | Cinnamaldehyde-4-aminoantipyrine | HCT-116 (Colon) | < 18 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is a self-validating system for assessing the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 × 10³ cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute the compounds to various final concentrations (e.g., 1 to 100 µM) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical; shorter times may not reveal cytotoxic effects, while longer times can lead to nutrient depletion in control wells.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities that can combat pathogenic bacteria and fungi. Aminonicotinaldehyde derivatives, particularly Schiff bases and their metal complexes, have emerged as a promising class of antimicrobial agents.[5][9]
Field Insights: The key to the antimicrobial activity of Schiff bases lies in the azomethine (-C=N-) linkage.[4] This imine group is thought to interfere with microbial cell wall synthesis or disrupt cell membrane integrity. Chelation with metal ions can further enhance this activity.[6] The increased lipophilicity of the metal complex allows it to penetrate the lipid layers of the bacterial cell membrane more effectively.
Comparative Data: Minimum Inhibitory Concentration (MIC) of Derivatives
| Derivative Class | Specific Compound/Complex | Organism | MIC (µg/mL) | Reference |
| Metal Complex | [Co(ANA)2Cl2] | S. aureus | 12.5 | [6] |
| Metal Complex | [Co(ANA)2Cl2] | E. coli | 25 | [6] |
| Metal Complex | [Cu(ANA)2Cl2] | A. niger (Fungus) | 12.5 | [6] |
| 1,4-Dihydropyridine | Diethyl 2,6-diphenyl-4-(pyridin-3-yl)... | C. albicans (Fungus) | Potent | [10] |
| Nicotinamide | Compound NC 3 | P. aeruginosa | 0.016 mM | [11] |
| Schiff Base | Cinnamaldehyde-4-aminoantipyrine | S. aureus | < 250 µM | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method provides a quantitative result for the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth medium. The concentration range should be wide enough to capture the MIC.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of 5 × 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should be run in parallel.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Derivatives of the closely related nicotinic and isonicotinic acids have shown promise as anti-inflammatory agents, suggesting that aminonicotinaldehyde derivatives could share this potential.[12][13]
Field Insights: The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13] Molecular docking studies on related isonicotinic acid derivatives suggest that these compounds can fit into the active site of the COX-2 enzyme.[13] The development of derivatives with selective COX-2 inhibition is a major goal, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Comparative Data: In Vitro Anti-inflammatory Activity
| Derivative Class | Specific Compound | Assay | IC50 (µM) | Reference |
| Aminothiophene | Compound 1 | Neutrophil Respiratory Burst | 121.47 | [14] |
| Isonicotinate | Compound 5 | ROS Inhibition | 1.42 (µg/mL) | [13] |
| Dexketoprofen Amide | Compound 4 | COX-2 Inhibition | Significant | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the activity of acute anti-inflammatory agents.
-
Animal Acclimatization: Use adult male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions.
-
Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative. Administer the test compounds or standard drug orally or intraperitoneally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.
Mechanistic Insights and Potential Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. While the precise pathways for many aminonicotinaldehyde derivatives are still under investigation, plausible mechanisms can be inferred from their structural analogs.
-
Anticancer: Structurally similar aminopyridines are known to modulate key signaling pathways like the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a central regulator of cell proliferation and survival.[16] Dysregulation of this pathway is a common feature in many cancers.
-
Anti-inflammatory: As mentioned, a likely mechanism is the inhibition of the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[13]
Below is a conceptual diagram illustrating how a hypothetical derivative might interfere with a generic kinase signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion and Future Outlook
The aminonicotinaldehyde scaffold is a proven and powerful platform for the generation of biologically active compounds. The derivatives, particularly Schiff bases and their metal complexes, exhibit a compelling range of anticancer and antimicrobial activities. Azlactone and 1,4-dihydropyridine derivatives also show significant promise. While research into their anti-inflammatory potential is less mature, initial findings from related structures are encouraging.
Future efforts should focus on:
-
Lead Optimization: Systematically modifying the substituents on the Schiff base amine or the pyridine ring to improve potency and selectivity (Structure-Activity Relationship studies).
-
Detailed Mechanistic Studies: Moving beyond initial screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Safety: Advancing the most promising leads into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
By leveraging the synthetic tractability and diverse bioactivity of this chemical class, researchers are well-positioned to develop the next generation of therapies for a host of challenging diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and antiinflammatory evaluation of newer 2-amino nicotinate derivatives synthesized by baylis hillman reaction | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives [mdpi.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Structural Validation of 2-Amino-4,6-diphenylnicotinonitriles
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the synthesis and structural characterization of 2-amino-4,6-diphenylnicotinonitriles (APNs), a class of heterocyclic compounds with significant therapeutic and materials science potential. We will objectively compare prevalent synthetic methodologies, offering experimental data and insights into the rationale behind procedural choices. Furthermore, we will detail the multi-technique approach required for unambiguous structural validation, from routine spectroscopy to definitive crystallographic analysis.
The Growing Importance of the Nicotinonitrile Scaffold
The pyridine ring is a cornerstone of numerous natural products, vitamins, and pharmaceutical agents.[1][2] Within this family, nicotinonitrile derivatives (also known as 2-aminopyridine-3-carbonitriles) have emerged as a privileged scaffold in drug discovery and materials science. These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3][4] Specifically, 2-amino-4,6-diaryl-substituted nicotinonitriles have shown promise as inhibitors of oncogenic kinases and as A2A adenosine receptor antagonists.[1][4][5] Beyond their therapeutic potential, their inherent photophysical properties have led to their investigation as fluorescent sensors.[4][6]
Given their broad utility, the development of efficient, high-yield, and environmentally benign synthetic routes, coupled with robust and unequivocal methods for structural confirmation, is of paramount importance to the research community.
Part 1: A Comparative Analysis of Synthetic Methodologies
The most prevalent and efficient method for synthesizing 2-amino-4,6-diphenylnicotinonitriles is a one-pot, four-component reaction (MCR). This approach offers significant advantages over traditional multi-step syntheses by improving atom economy, reducing reaction times, minimizing solvent waste, and simplifying purification procedures.[7][8]
The Pre-eminent Method: One-Pot Multicomponent Synthesis
This elegant synthesis involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), a methyl ketone (e.g., acetophenone), an active methylene nitrile (malononitrile), and an ammonia source (typically ammonium acetate).
The generally accepted mechanism proceeds through two key stages:
-
Chalcone Formation: An initial base-catalyzed Claisen-Schmidt condensation between the benzaldehyde and acetophenone forms an α,β-unsaturated ketone, known as a chalcone.
-
Pyridine Ring Assembly: This is followed by a Michael addition of the malononitrile carbanion to the chalcone intermediate. The resulting adduct undergoes cyclization and subsequent oxidation/aromatization, driven by the reaction conditions, to yield the stable 2-aminonicotinonitrile ring system.
Caption: Reaction mechanism for the one-pot synthesis of APNs.
The choice of catalyst and reaction conditions is critical for optimizing yield and reaction time. A variety of systems have been successfully employed, demonstrating a shift towards more environmentally friendly "green" chemistry protocols.
| Catalyst System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| [Bmim][BF4] (Ionic Liquid) | Solvent-free | 80 | 30–60 | 86–96 | [7] |
| Layered Double Hydroxide (LDH) Nanocatalyst | Solvent-free | Ambient | 30-50 | 90-97 | [8] |
| Boric Acid (H₃BO₃) | Solvent-free (Microwave) | N/A | 2–4 | 86–96 | [9] |
| HBF₄ | Solvent-free | 60 | 45 | ~90 | [4][5] |
| Water | Water | Reflux | 120-180 | 85-94 | [4] |
Table 1. Comparison of Catalytic Systems for One-Pot APN Synthesis.
Alternative Method: Two-Step Synthesis
An alternative, albeit less efficient, approach involves a two-step process.[10] In this method, the chalcone intermediate is first synthesized and isolated via the Claisen-Schmidt condensation.[10] In a separate subsequent step, the purified chalcone is reacted with malononitrile and ammonium acetate to form the final nicotinonitrile product.[10]
Comparison:
-
Efficiency: The one-pot MCR is significantly more efficient, avoiding the intermediate isolation and purification step, which saves time and reduces solvent usage.
-
Yield: MCRs often provide higher overall yields as they avoid material loss during the intermediate workup.[7]
-
Green Chemistry: Modern MCR protocols frequently utilize solvent-free conditions or benign solvents like water, aligning better with green chemistry principles.[4][7][8]
Experimental Protocol: One-Pot Synthesis using an Ionic Liquid Catalyst
This protocol is adapted from methodologies that prioritize high yield and green chemistry principles.[7]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (8 mmol).
-
Catalyst Addition: Add the ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF4]) (2 mmol), to the mixture.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the mixture for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask to precipitate the solid product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold ethanol. Recrystallize the solid from hot ethanol to obtain the pure 2-amino-4,6-diphenylnicotinonitrile.
-
Characterization: Dry the purified product under vacuum and proceed with structural validation.
Part 2: A Guide to Unambiguous Structural Validation
The synthesis of a target molecule is incomplete without rigorous confirmation of its chemical structure. A combination of spectroscopic methods provides inferential evidence, while single-crystal X-ray diffraction offers definitive proof.
Caption: Workflow for the structural validation of synthesized APNs.
Spectroscopic Characterization
Spectroscopic analysis is the first line of inquiry for structural elucidation. It is rapid, requires a small amount of sample, and provides a detailed fingerprint of the molecule's functional groups and atomic connectivity.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the key functional groups present in the molecule.
-
Protocol: Prepare a KBr pellet by mixing a small amount of the dry, purified product with spectroscopic grade KBr and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Interpretation: The presence of the target compound is strongly suggested by the appearance of characteristic absorption bands.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Interpretation: The chemical shifts, integration, and coupling patterns of the signals in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, allow for a complete assignment of the molecule's structure. A key diagnostic feature is the singlet for the amino (NH₂) protons, which disappears upon adding a drop of D₂O to the NMR tube.[3]
3. Mass Spectrometry (MS) MS provides the molecular weight of the compound, confirming its elemental composition.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) or other soft ionization technique.
-
Interpretation: The primary data point is the molecular ion peak [M+H]⁺ or [M]⁺, whose mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
| Technique | Functional Group / Feature | Characteristic Signal | Reference |
| FT-IR | Amino (N-H Stretch) | 3150–3500 cm⁻¹ (often two bands, broad) | [11] |
| Nitrile (C≡N Stretch) | 2219–2232 cm⁻¹ (sharp, strong) | [1][3] | |
| Amino (N-H Bend) | 1606–1654 cm⁻¹ | [11] | |
| ¹H NMR | Amino (NH₂) | δ 7.0–7.5 ppm (broad singlet, D₂O exchangeable) | [3][12] |
| Aromatic (Ar-H) | δ 7.3–8.3 ppm (multiplets) | [3][12] | |
| ¹³C NMR | Aromatic Carbons | δ 110–160 ppm | [3] |
| Nitrile Carbon (C≡N) | δ ~116 ppm | [3] | |
| MS (ESI) | Molecular Ion | m/z = 284.12 [M+H]⁺ for C₁₈H₁₃N₃ | [6] |
Table 2. Key Spectroscopic Data for 2-Amino-4,6-diphenylnicotinonitrile.
The Gold Standard: Single-Crystal X-ray Diffraction
While spectroscopy provides compelling evidence, it is ultimately inferential. For absolute, unambiguous proof of structure, single-crystal X-ray diffraction is the definitive technique.[13][14] It provides a three-dimensional map of electron density in the molecule, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[15][16]
-
Comparison to Spectroscopy: Unlike NMR, which describes connectivity in a solution-state average, X-ray diffraction provides the exact solid-state conformation and reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[13][16]
-
Workflow Overview:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is recorded.
-
Structure Solution & Refinement: The diffraction data is processed computationally to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final, precise molecular structure.[16]
-
The successful solution and refinement of an X-ray crystal structure is the final and most authoritative step in validating the synthesis of 2-amino-4,6-diphenylnicotinonitrile, leaving no ambiguity as to its identity. Studies on substituted APNs have successfully used this technique to confirm their molecular geometry and analyze crystal packing forces.[13][14][15]
Conclusion
The synthesis of 2-amino-4,6-diphenylnicotinonitriles is most efficiently achieved via one-pot multicomponent reactions, which represent a significant improvement over classical methods in terms of yield, simplicity, and adherence to green chemistry principles. The validation of the resulting molecular structure requires a disciplined, multi-technique approach. While FT-IR, NMR, and mass spectrometry provide a rapid and comprehensive preliminary identification, only single-crystal X-ray diffraction can deliver the absolute, unambiguous structural proof required to meet the highest standards of scientific integrity. The robust methodologies detailed herein provide a validated pathway for researchers to synthesize and characterize these valuable compounds for application in drug discovery and beyond.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 13. echemcom.com [echemcom.com]
- 14. research.aalto.fi [research.aalto.fi]
- 15. researchgate.net [researchgate.net]
- 16. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Sequence Analysis of 2-Aminomuconic 6-Semialdehyde Dehydrogenase
Introduction: The Critical Role of 2-Aminomuconic 6-Semialdehyde Dehydrogenase in Metabolism and Disease
2-Aminomuconic 6-semialdehyde (2-AMS) dehydrogenase (EC 1.2.1.32) is a pivotal enzyme belonging to the aldehyde dehydrogenase (ALDH) superfamily.[1][2] It catalyzes the NAD(P)+-dependent oxidation of 2-AMS to 2-aminomuconic acid.[3][4] This reaction is a key step in the catabolism of L-tryptophan via the kynurenine pathway.[3][4][5] Beyond its fundamental role in amino acid metabolism, the kynurenine pathway is gaining significant attention in the fields of drug development and clinical research. Dysregulation of this pathway has been implicated in a wide range of pathologies, including neuroinflammatory disorders, cancer, and autoimmune diseases.[5][6][7][8]
Metabolites of the kynurenine pathway are neuroactive, and an imbalance can lead to the production of neurotoxic compounds like quinolinic acid or a deficit in neuroprotective ones like kynurenic acid.[5][6][7] As such, 2-AMS dehydrogenase represents a potential therapeutic target. A thorough understanding of its structure, function, and evolutionary relationships across different species is paramount for designing targeted modulators.
This guide provides a comprehensive framework for the comparative sequence analysis of 2-AMS dehydrogenase. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to move from in-silico analysis to experimental validation. We will explore the causality behind experimental choices, ensuring that each step provides a self-validating layer to the overall scientific narrative.
The Kynurenine Pathway Context
To appreciate the significance of 2-AMS dehydrogenase, it is essential to visualize its position within the broader metabolic context of tryptophan degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminomuconate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kynurenine Pathway of Tryptophan Metabolism in Neuropsychiatric Disorders: Pathophysiologic and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
